molecular formula C9H5BrFN B1289494 4-Bromo-6-fluoroquinoline CAS No. 661463-17-8

4-Bromo-6-fluoroquinoline

Cat. No.: B1289494
CAS No.: 661463-17-8
M. Wt: 226.04 g/mol
InChI Key: HIWPTYUKGHNQCU-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroquinoline (CAS 661463-17-8) is a high-value, dihalogenated quinoline building block specifically designed for advanced research and development. With a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol, this compound is characterized as an off-white powder with a purity typically >98% and a melting point of 77-78 °C . Its primary research value lies in its role as a critical synthetic intermediate for the preparation of Active Pharmaceutical Ingredients (APIs) and functional dyes. It is notably applied in the synthesis of Linrodostat, an investigational inhibitor of indoleamine 2,3-dioxygenase (IDO) for anti-cancer immunotherapy . The distinct reactivity of its two functional groups enables versatile chemical transformations; the bromide moiety is amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluoride at the 6-position can undergo nucleophilic aromatic substitution, allowing for sequential and selective derivatization . This makes it an indispensable scaffold in medicinal chemistry for drug discovery, particularly in the development of novel anti-cancer agents . Beyond pharmaceuticals, its rigid, aromatic bicyclic structure also makes it a suitable precursor in materials science for constructing organic light-emitting diodes (OLEDs) and dyes for solar cell applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPTYUKGHNQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591859
Record name 4-Bromo-6-fluoroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-17-8
Record name 4-Bromo-6-fluoroquinoline
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Record name 661463-17-8
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoroquinoline is a dihalogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of functional molecules.[1] Its unique electronic and structural properties, arising from the presence of both a bromine and a fluorine atom on the quinoline scaffold, make it a versatile substrate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in the development of active pharmaceutical ingredients (APIs) and materials for organic electronics.[1] Notably, it is a key intermediate in the synthesis of Linrodostat, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a significant target in cancer immunotherapy.[1]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 661463-17-8[1]
Molecular Formula C₉H₅BrFN[2]
Molecular Weight 226.05 g/mol [2]
Appearance Off-white powder/solid
Melting Point 77 - 78 °C
Boiling Point 299.7 ± 20.0 °C at 760 mmHg (Predicted)
Density 1.647 ± 0.06 g/cm³ (Predicted)
pKa 2.71 ± 0.16 (Predicted)
Solubility Limited solubility in water; soluble in methanol and DMSO.
Storage 2-8°C under an inert atmosphere.

Chemical Reactivity

The reactivity of this compound is dominated by the distinct properties of its two halogen substituents. The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can undergo nucleophilic aromatic substitution.[1] This differential reactivity allows for the selective functionalization of the molecule at two different sites.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]

    • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.[3]

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[3]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroquinoline.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[4]

    • Add this compound and the desired amine.[4]

    • Add anhydrous, degassed toluene via syringe.[4]

    • Seal the tube and heat the reaction mixture to 90-110 °C.[4]

    • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The fluorine atom at the 6-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNA). This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the 6-position, typically under more forcing conditions than the palladium-catalyzed couplings at the 4-position.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ inert 2. Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) reagents->inert solvent 3. Add Solvents: Degassed 1,4-Dioxane/Water inert->solvent heat 4. Heat and Stir: 80-90 °C, 4-12 h solvent->heat monitor 5. Monitor Progress: TLC / LC-MS heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction: Ethyl Acetate & Water/Brine cool->extract purify 8. Purify: Column Chromatography extract->purify product Pure 4-Aryl-6-fluoroquinoline purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathway: IDO1 Inhibition

Linrodostat, synthesized from this compound, is an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. By inhibiting IDO1, Linrodostat aims to restore T-cell function and enhance anti-tumor immunity.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by T_Cell T-Cell Proliferation & Function Tryptophan->T_Cell node_trp_tcell Tryptophan->node_trp_tcell Kynurenine Kynurenine IDO1->Kynurenine produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression promotes Tumor_Growth Tumor Growth T_Cell->Tumor_Growth inhibits Immune_Suppression->Tumor_Growth allows Linrodostat Linrodostat (from this compound) Linrodostat->IDO1 inhibits node_trp_tcell->T_Cell required for

Caption: The role of IDO1 in the kynurenine pathway and its inhibition by Linrodostat.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its differential reactivity at the 4- and 6-positions allows for the controlled and selective introduction of various functional groups, making it an ideal scaffold for the synthesis of complex molecules. The successful application of this compound in the development of the IDO1 inhibitor Linrodostat underscores its significance in the field of drug discovery. The experimental protocols and reactivity patterns detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-6-fluoroquinoline (CAS: 661463-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoroquinoline, a key building block in medicinal chemistry. With the CAS number 661463-17-8, this dihalogenated quinoline derivative serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably the indoleamine 2,3-dioxygenase (IDO1) inhibitor, linrodostat, a promising anti-cancer agent.[1][2] This document details the compound's physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines its significant role in drug discovery, focusing on the synthesis of linrodostat and the associated IDO1 signaling pathway.

Physicochemical Properties

This compound is a solid, off-white powder with a high purity of over 98%.[1][2] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
CAS Number 661463-17-8
Chemical Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol [1][2][3][4]
Full Name This compound
Synonyms Not Available
Classification Fluorinated building blocks, Heterocyclic building blocks, Quinoline building blocks, APIs, Dyes[1][2]
Property Value
Appearance Off-white powder[1][2]
Melting Point 77 °C – 78 °C[1][2]
Boiling Point (Predicted) 299.7±20.0 °C[5]
Density (Predicted) 1.647±0.06 g/cm³[5]
pKa (Predicted) 2.71±0.16[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 6-fluoro-4-hydroxyquinoline.

Experimental Protocol

Materials:

  • 6-Fluoro-4-hydroxyquinoline (20 g, 122.58 mmol)

  • N,N-Dimethylformamide (DMF) (130 mL)

  • Phosphorus tribromide (PBr₃) (13 mL, 1.15 equiv.)

  • Water (200 mL)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (200 mL)

Procedure:

  • A solution of 6-fluoro-4-hydroxyquinoline in DMF is heated to 60 °C.

  • Phosphorus tribromide is slowly added to the heated solution.

  • The reaction mixture is then stirred at 45 °C for 45 minutes.

  • Upon completion of the reaction, it is cooled to room temperature.

  • The reaction solution is diluted with water.

  • Sodium carbonate is slowly added until the pH of the solution reaches 10, leading to the precipitation of the solid product.

  • The precipitate is collected by filtration.

  • The collected solid is dissolved in ethyl acetate, and the solution is concentrated to dryness.

  • The resulting residue is purified by column chromatography using ethyl acetate as the eluent to yield this compound as a pale yellow solid.[5]

Yield: 22 g (79%)[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 6-Fluoro-4-hydroxyquinoline 6-Fluoro-4-hydroxyquinoline Heating Heat to 60°C 6-Fluoro-4-hydroxyquinoline->Heating PBr3 PBr3 Addition Slowly add PBr3 PBr3->Addition DMF DMF DMF->Heating Heating->Addition Stirring Stir at 45°C for 45 min Addition->Stirring Cooling Cool to RT Stirring->Cooling Dilution Dilute with H2O Cooling->Dilution Neutralization Add Na2CO3 (pH 10) Dilution->Neutralization Filtration Filter Neutralization->Filtration Extraction Dissolve in EtOAc Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.70d4.7H-2
8.14m-H-5
7.96d4.7H-3
7.81-7.73m-H-7, H-8

Note: Spectrum acquired in CDCl₃. Data sourced from patent literature.[5]

¹³C NMR, FT-IR, and Mass Spectrometry

While specific, publicly available spectra for ¹³C NMR, FT-IR, and mass spectrometry of this compound are limited, data for structurally similar compounds and general spectroscopic principles can provide expected characteristics.

  • ¹³C NMR: The spectrum is expected to show 9 distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (for the C-F bond).

  • FT-IR: The infrared spectrum will likely display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline core, and C-Br and C-F stretching vibrations at lower wavenumbers.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of bromine and hydrofluoric acid. Predicted m/z values for various adducts are available in public databases.[6][7]

Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

Application in Drug Discovery: Synthesis of Linrodostat

This compound is a pivotal intermediate in the commercial synthesis of linrodostat (BMS-986205), a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[2][8] The synthesis involves a key palladium-catalyzed Suzuki-Miyaura coupling reaction, highlighting the reactivity of the bromide group on the quinoline core.[1][2]

The IDO1 Signaling Pathway and Linrodostat's Mechanism of Action

IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[9][10] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses the proliferation and function of effector T-cells and natural killer (NK) cells while promoting the generation of regulatory T-cells (Tregs), ultimately allowing cancer cells to evade the immune system.[9][11]

Linrodostat functions as an immunomodulator by selectively inhibiting IDO1.[10][12] By blocking the enzymatic activity of IDO1, linrodostat prevents the degradation of tryptophan, thereby restoring T-cell function and enhancing the anti-tumor immune response.[11][12] It has been investigated in clinical trials for various cancers, often in combination with other immunotherapies like checkpoint inhibitors.[8][9][10]

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 expresses Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan Tryptophan Tryptophan->IDO1 substrate T_Cell Effector T-Cell Tryptophan->T_Cell promotes proliferation (depletion inhibits) Kynurenine->T_Cell inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes Immune_Suppression Immune Suppression Treg->Immune_Suppression Linrodostat Linrodostat (from this compound) Linrodostat->IDO1 inhibits

Caption: IDO1 signaling pathway and linrodostat inhibition.

Safety and Handling

This compound is classified as an acute toxicant (oral) and can cause serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye protection. Work should be conducted in a well-ventilated area. Store the compound in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is well-documented, and its reactivity, particularly at the bromine-substituted position, allows for its incorporation into complex molecular architectures. The pivotal role of this compound in the synthesis of the IDO1 inhibitor linrodostat underscores its importance in the development of novel cancer immunotherapies. This technical guide provides researchers and drug development professionals with essential information to effectively utilize this compound in their scientific endeavors.

References

Spectroscopic Profile of 4-Bromo-6-fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-6-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental spectra, this document presents predicted data, general characteristics, and detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Compound Overview

This compound is a disubstituted quinoline with the chemical formula C₉H₅BrFN and a molecular weight of approximately 226.05 g/mol . Its structure, featuring both a bromine and a fluorine atom on the quinoline scaffold, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for organic electronics.[2]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number661463-17-8
Molecular FormulaC₉H₅BrFN
Molecular Weight226.05 g/mol
AppearanceOff-white powder
Melting Point77 - 78 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra will provide detailed information about the hydrogen and carbon environments within the molecule.

Expected ¹H NMR Characteristics:

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine substituents.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and their position within the quinoline ring system. Carbons bonded to bromine and fluorine will show characteristic shifts, and the C-F coupling will be observable.

Table 2: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HData not publicly available--
¹³CData not publicly available--

Note: The table is a template. Experimental data should be populated upon acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)BondType of Vibration
3100 - 3000Aromatic C-HStretch
1600 - 1450Aromatic C=C & C=NStretch
1250 - 1000C-FStretch
700 - 500C-BrStretch

Note: This table provides expected ranges. Specific peak positions should be determined from an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data [3]

AdductPredicted m/z
[M]⁺224.95839
[M+H]⁺225.96622
[M+Na]⁺247.94816

Note: The m/z values are predicted and may vary slightly from experimental results.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Observe the characteristic isotopic pattern for the molecular ion to confirm the presence of bromine.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR MS Mass Spectrometry (ESI or EI) Dissolve->MS Process_NMR Process NMR Data (Peak Picking, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Isotope Pattern Analysis) MS->Process_MS Structure Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-6-fluoroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, possessing two distinct halogen atoms at positions amenable to selective functionalization, make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of pharmaceuticals and functional materials.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 661463-17-8[1][2]
Molecular Formula C₉H₅BrFN[1][2]
Molecular Weight 226.05 g/mol [1][2]
Appearance Off-white to pale yellow solid/powder[3]
Melting Point 77-78 °C
Boiling Point (Predicted) 299.7 ± 20.0 °C at 760 mmHg[3]
Density (Predicted) 1.647 ± 0.06 g/cm³[3]
pKa (Predicted) 2.71 ± 0.16[3]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the bromination of 6-fluoro-4-hydroxyquinoline.

G cluster_synthesis Synthesis of this compound 6-fluoro-4-hydroxyquinoline 6-Fluoro-4-hydroxyquinoline PBr3_DMF PBr₃, DMF 6-fluoro-4-hydroxyquinoline->PBr3_DMF This compound This compound PBr3_DMF->this compound 45-60 °C

Synthesis of this compound.
Experimental Protocol: Synthesis from 6-Fluoro-4-hydroxyquinoline[3]

To a solution of 6-fluoro-4-hydroxyquinoline (20 g, 122.58 mmol) in dimethylformamide (DMF, 130 mL) heated to 60 °C, phosphorus tribromide (PBr₃, 13 mL, 1.15 equiv.) is slowly added. The reaction mixture is then stirred at 45 °C for 45 minutes. After completion, the reaction is cooled to room temperature and diluted with water (200 mL). Sodium carbonate (Na₂CO₃) is slowly added to adjust the pH to 10, leading to the precipitation of the product. The solid is collected by filtration, dissolved in ethyl acetate (200 mL), and the solution is concentrated to dryness. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate) to afford this compound as a pale yellow solid (22 g, 79% yield).[3]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The bromine atom at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C6 position can undergo nucleophilic aromatic substitution (SₙAr). This dual reactivity allows for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is the primary site for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound.

G cluster_suzuki General Suzuki-Miyaura Coupling This compound This compound Pd_catalyst Pd Catalyst, Base This compound->Pd_catalyst Organoboron R-B(OH)₂ Organoboron->Pd_catalyst Coupled_Product 4-Aryl/Alkyl-6-fluoroquinoline Pd_catalyst->Coupled_Product G cluster_buchwald General Buchwald-Hartwig Amination This compound This compound Pd_catalyst Pd Catalyst, Ligand, Base This compound->Pd_catalyst Amine R¹R²NH Amine->Pd_catalyst Aminated_Product 4-(R¹R²N)-6-fluoroquinoline Pd_catalyst->Aminated_Product G cluster_pathway IDO1 Signaling Pathway in Tumor Immune Evasion Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Teff_suppression Effector T-cell Suppression Kynurenine->Teff_suppression Treg_activation Regulatory T-cell Activation Kynurenine->Treg_activation Immune_Evasion Tumor Immune Evasion Teff_suppression->Immune_Evasion Treg_activation->Immune_Evasion Linrodostat Linrodostat Linrodostat->IDO1 Inhibition

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoroquinoline has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, characterized by the presence of two distinct halogen atoms at positions 4 and 6, offer orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the potential applications of this compound in the development of novel therapeutics, with a focus on anticancer agents, kinase inhibitors, and antimicrobial compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction: The Chemical and Biological Significance of this compound

The quinoline core is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of halogen substituents, particularly fluorine and bromine, can significantly modulate the physicochemical and biological properties of the quinoline scaffold, including metabolic stability, membrane permeability, and target binding affinity.

This compound (CAS No. 661463-17-8) is a dihalogenated quinoline that has garnered considerable attention as a key building block in medicinal chemistry. The differential reactivity of the C4-Br and C6-F bonds allows for selective chemical modifications. The C4-bromo group is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino substituents. Conversely, the C6-fluoro group can participate in nucleophilic aromatic substitution reactions. This orthogonal reactivity makes this compound an ideal starting material for the construction of diverse molecular libraries for drug discovery.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression and immune evasion, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Aldehyde Dehydrogenase 1A1 (ALDH1A1).

IDO1 Inhibition: Overcoming Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells, thereby facilitating tumor immune escape.

This compound is a key intermediate in the synthesis of Linrodostat (BMS-986205) , a potent and selective IDO1 inhibitor.[1]

Table 1: In Vitro Potency of Linrodostat

CompoundTargetAssayIC50 (nM)
LinrodostatIDO1IDO1-HEK293 cells1.1

Signaling Pathway of IDO1 in Cancer Immune Evasion

IDO1_Pathway cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolism T_Cell Effector T Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell Inhibition Treg Regulatory T Cell (Treg) Kynurenine->Treg Activation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Immune Attack Treg->T_Cell Suppression Linrodostat Linrodostat Linrodostat->IDO1 Inhibition

IDO1 pathway in cancer immune evasion and its inhibition by Linrodostat.

ALDH1A1 Inhibition: Targeting Cancer Stem Cells

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme involved in the oxidation of aldehydes to carboxylic acids, including the conversion of retinal to retinoic acid. High ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies and is associated with chemoresistance and poor prognosis. Therefore, inhibiting ALDH1A1 is a promising strategy to target the CSC population.

This compound can be elaborated into potent and selective ALDH1A1 inhibitors. The general synthetic strategy involves a Suzuki coupling at the C4 position followed by further modifications.

Table 2: Representative ALDH1A1 Inhibitory Activity

Compound IDALDH1A1 IC50 (µM)Cellular ALDH Activity (MIA PaCa-2) IC50 (µM)
28 0.0194.09
25 0.01813.5
26 >10>50
Data is illustrative and based on structurally similar compounds.[2]

Signaling Pathways Influenced by ALDH1A1 in Cancer

ALDH1A1_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Retinal Retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 Oxidation Retinoic_Acid Retinoic Acid ALDH1A1->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activation Gene_Expression Gene Expression (Differentiation, Proliferation) RAR_RXR->Gene_Expression Regulation ALDH1A1_Inhibitor ALDH1A1 Inhibitor ALDH1A1_Inhibitor->ALDH1A1 Inhibition

ALDH1A1 signaling pathway and its inhibition.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The 4-anilinoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors. By performing a Buchwald-Hartwig amination or a Suzuki coupling at the C4 position of this compound, a variety of 4-anilino-6-fluoroquinoline derivatives can be synthesized. These compounds have the potential to target key kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table 3: Representative Kinase Inhibitory Activity of 4-Anilinoquinoline Derivatives

Compound IDTarget KinaseIC50 (nM)
14 RIPK25.1
1f EGFR (HeLa cells)10,180
2i EGFR (BGC823 cells)4,650
Data is illustrative and based on structurally similar compounds.

Signaling Pathways of Key Kinase Targets

Kinase_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation Proliferation_Survival_EGFR Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR EGFR_Inhibitor 4-Anilino-6-fluoroquinoline (EGFR Inhibitor) EGFR_Inhibitor->EGFR Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Activation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis VEGFR_Inhibitor 4-Anilino-6-fluoroquinoline (VEGFR Inhibitor) VEGFR_Inhibitor->VEGFR Inhibition

Simplified EGFR and VEGFR signaling pathways targeted by 4-anilinoquinoline derivatives.

Antimicrobial Applications

The fluoroquinolone scaffold is the basis for a major class of broad-spectrum antibiotics. By introducing various substituents at the C4 position of this compound, novel fluoroquinolone derivatives with potential antibacterial activity can be synthesized. The mechanism of action of fluoroquinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Table 4: Representative Antibacterial Activity of Fluoroquinolone Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Ciprofloxacin 0.25 - 10.015 - 0.120.25 - 1
Levofloxacin 0.5 - 20.03 - 0.121 - 4
Data is for representative fluoroquinolones and serves as a benchmark for novel derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow Start Start: Pure Compound and Bacterial Strain Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

General Synthetic Scheme for 4-Substituted-6-fluoroquinolines

The versatile reactivity of this compound allows for the synthesis of a wide range of derivatives. The following scheme illustrates the general approaches for substitution at the C4 position.

Synthetic_Scheme Start This compound Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) Start->Buchwald Product_Aryl 4-Aryl-6-fluoroquinoline (e.g., ALDH1A1 inhibitors) Suzuki->Product_Aryl Product_Anilino 4-Anilino-6-fluoroquinoline (e.g., Kinase inhibitors) Buchwald->Product_Anilino

General synthetic routes from this compound.

Detailed Protocol for the Synthesis of a 4-Aryl-6-fluoroquinoline-3-carboxylic Acid (ALDH1A1 Inhibitor Precursor)

This protocol is adapted from the synthesis of similar ALDH1A1 inhibitors and illustrates a Suzuki coupling followed by hydrolysis.[2]

Step 1: Suzuki-Miyaura Coupling

  • To a 2-neck flask, add ethyl this compound-3-carboxylate (1.0 eq), the desired arylboronic acid (1.25 eq), PdCl2(dppf)-CH2Cl2 adduct (0.1 eq), and K2CO3 (3.0 eq).

  • Evacuate the flask and backfill with nitrogen gas (repeat three times).

  • Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).

  • Heat the reaction mixture to 95 °C for 2 hours.

  • After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the ethyl 4-aryl-6-fluoroquinoline-3-carboxylate.

Step 2: Saponification

  • Dissolve the product from Step 1 in a mixture of THF and methanol (9:1 v/v).

  • Add 1 N aqueous NaOH (4.0 eq) and heat the mixture at 50 °C for 2 hours.

  • Cool the reaction to room temperature and acidify with 1 N HCl to pH ~3.

  • Add hexane to precipitate the product.

  • Filter the solid, wash with water and hexane, and dry to obtain the 4-aryl-6-fluoroquinoline-3-carboxylic acid.

General Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to obtain a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its differential reactivity at the C4 and C6 positions provides a powerful platform for the synthesis of diverse libraries of compounds with a wide range of biological activities. The demonstrated applications in the development of anticancer agents, kinase inhibitors, and antimicrobial compounds highlight its significant potential for future drug discovery and development efforts. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents based on this promising quinoline core.

References

Navigating the Physicochemical Landscape of 4-Bromo-6-fluoroquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-Bromo-6-fluoroquinoline, a key building block for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is limited in publicly available literature, this document provides a robust framework for its experimental determination, including detailed methodologies and expected outcomes based on the analysis of structurally related compounds. This compound is utilized in the synthesis of bioactive molecules, including linrodostat, an inhibitor of indoleamine 2,3-dioxygenase with applications in anti-cancer treatments.[1] Its utility extends to the preparation of dyes for OLEDs and solar cells.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference(s)
CAS Number 661463-17-8[1][2]
Molecular Formula C₉H₅BrFN[2]
Molecular Weight 226.05 g/mol [3][4]
Appearance Off-white solid powder[2]
Melting Point 77-78 °C[2]
Boiling Point (Predicted) 299.7 ± 20.0 °C[5]
Density (Predicted) 1.647 ± 0.06 g/cm³[5]
pKa (Predicted) 2.71 ± 0.16[5]

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on the behavior of structurally similar compounds like 4-bromo-6-fluoroisoquinoline, a qualitative solubility profile can be inferred.[6] The quinoline core imparts a degree of polarity, while the halogen substituents and aromatic nature suggest solubility in various organic media.

Table 2: Qualitative and Inferred Solubility of this compound

SolventExpected SolubilityRationale
WaterLimited / LowThe hydrophobic aromatic core and halogen substituents likely limit aqueous solubility.[6]
MethanolGoodPolar protic nature of methanol is expected to effectively solvate the molecule.[6]
Dimethyl Sulfoxide (DMSO)GoodAprotic, highly polar solvent capable of dissolving a wide range of organic compounds.[6]
Dichloromethane (DCM)SolubleA common solvent for organic compounds of intermediate polarity.
ChloroformSolubleSimilar to DCM, expected to be a good solvent.
HexanesInsoluble / Poorly SolubleNon-polar nature is unlikely to overcome the crystal lattice energy of the polar quinoline derivative.

Stability Assessment

This compound is reported to be stable under normal storage conditions.[2] For long-term storage, it is recommended to keep the compound in a tightly closed container in a well-ventilated place at a temperature of 3-5 °C.[2]

Table 3: Stability and Storage Recommendations

ConditionRecommendationReference(s)
Storage Temperature 3-5 °C[2]
Storage Conditions Tightly closed container, well-ventilated place[2]
Incompatible Materials Strong oxidizing agents[6]
Hazardous Decomposition Products Carbon oxides, Hydrogen fluoride, Hydrogen bromide gas, Nitrogen oxides (NOx)[2]

For drug development purposes, a comprehensive stability analysis under various stress conditions is crucial. This involves subjecting the compound to forced degradation studies to understand its intrinsic stability and identify potential degradation products.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Protocol 1: Determination of Thermodynamic Solubility using High-Performance Liquid Chromatography (HPLC)

This method is based on the principle of creating a saturated solution and quantifying the dissolved compound.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., water, methanol, acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Analyze the standards by HPLC and construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[7]

  • Separation and Analysis:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.[7]

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.[7]

    • Dilute the filtered solution with a suitable solvent to fall within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. Express the result in mg/mL or mol/L.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a general approach for assessing the stability of this compound under stress conditions, as recommended by ICH guidelines.[8][9]

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or an elevated temperature.

    • Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated temperature) in a stability chamber.[8]

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze the samples using a suitable stability-indicating analytical method, typically HPLC with a mass spectrometer (LC-MS) to identify and quantify any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify the major degradation products and propose potential degradation pathways.

    • The analytical method is considered stability-indicating if it can resolve the parent compound from its degradation products.

Visualizing the Workflow

To further clarify the experimental process, a generalized workflow for determining compound solubility is presented below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution & Calibration Standards hplc Analyze by HPLC prep_stock->hplc add_excess Add Excess Compound to Solvent equilibrate Agitate at Constant Temperature (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

A generalized workflow for the experimental determination of compound solubility.

Conclusion

References

The Elusive Crystal Structure of 4-Bromo-6-fluoroquinoline: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic features of 4-Bromo-6-fluoroquinoline remains a subject of ongoing research, as detailed structural data from single-crystal X-ray diffraction is not yet publicly available. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, alongside detailed experimental protocols that would be essential for its crystallographic analysis. This document is intended for researchers, scientists, and professionals in drug development interested in the structural and functional aspects of halogenated quinoline derivatives.

Introduction

This compound is a dihalogenated quinoline derivative that serves as a versatile intermediate in the synthesis of various functional molecules.[1] Its structural framework is of significant interest in medicinal chemistry due to the established biological activities of quinoline compounds, which include antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound is an intermediate in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase with applications in cancer treatment.[1] The presence of bromine and fluorine substituents significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides reactive sites for further chemical modifications.[1]

While the broader class of fluoroquinolones has been extensively studied for their biological activities, a detailed, publicly available crystal structure of this compound has yet to be reported.[2][3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-activity relationships, designing novel derivatives with enhanced therapeutic potential, and for solid-state characterization in pharmaceutical development. This guide outlines the necessary experimental procedures to determine this crystal structure and presents the available data on the compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for designing crystallization experiments and for computational modeling studies.

PropertyValueReference
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
CAS Number 661463-17-8[1]
Boiling Point 299.7 ± 20.0 °C (Predicted)
Density 1.647 ± 0.06 g/cm³ (Predicted)
pKa 2.71 ± 0.16 (Predicted)
Form Solid

Synthesis and Crystallization

The synthesis of this compound is a critical first step towards obtaining single crystals suitable for X-ray diffraction analysis. While specific synthetic routes for this exact compound are not detailed in the provided search results, a general multi-step synthesis for a related compound, 6-bromo-4-iodoquinoline, has been described and can be adapted.[4]

General Synthetic Workflow

The synthesis of halogenated quinolines often involves a multi-step process starting from substituted anilines. A plausible synthetic pathway for this compound would likely follow a similar logic, culminating in the desired product. The following diagram illustrates a generalized workflow for the synthesis of a related halogenated quinoline, which could be adapted for this compound.

Synthetic Workflow for Halogenated Quinoline Generalized Synthetic Workflow for a Halogenated Quinoline Derivative A Substituted Aniline (e.g., 4-Bromo-2-fluoroaniline) B Condensation Reaction (e.g., with diethyl ethoxymethylenemalonate) A->B Step 1 C Intermediate Formation B->C Step 2 D Thermal Cyclization C->D Step 3 E Quinolinone Derivative D->E Step 4 F Halogenation (e.g., with POBr3) E->F Step 5 G This compound F->G Step 6

Caption: Generalized synthetic workflow for a halogenated quinoline derivative.

Experimental Protocol: Synthesis of a Halogenated Quinoline Intermediate

The following protocol is adapted from the synthesis of 6-bromoquinolin-4-ol, a key intermediate for other halogenated quinolines, and illustrates the type of procedure that could be employed.[4]

  • Condensation: 4-Bromoaniline is reacted with an appropriate Meldrum's acid derivative in a suitable solvent such as ethanol and refluxed.

  • Cyclization: The resulting intermediate is then subjected to thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinolinone ring system.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the quinolinone precursor.

  • Halogenation: The quinolinone is then treated with a halogenating agent, such as phosphorus oxybromide, to introduce the bromine at the 4-position.

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following are general techniques that can be employed for the crystallization of organic compounds like this compound.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and subsequent crystallization.

Hypothetical Crystal Structure Analysis Workflow

Should single crystals of this compound become available, the following workflow would be implemented to determine and analyze its crystal structure.

Crystal Structure Analysis Workflow Workflow for Crystal Structure Determination and Analysis A Single Crystal Growth B Single-Crystal X-ray Diffraction Data Collection A->B C Data Processing and Reduction B->C D Structure Solution and Refinement C->D E Crystallographic Information File (CIF) Generation D->E F Structural Analysis (Bond lengths, angles, intermolecular interactions) E->F G Database Deposition (e.g., CCDC) E->G

Caption: Workflow for crystal structure determination and analysis.

Potential Biological Significance and Signaling Pathways

Fluoroquinolones are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The following diagram illustrates this general mechanism of action. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other fluoroquinolones suggests it may interact with similar pathways.

Fluoroquinolone Mechanism of Action General Mechanism of Action for Fluoroquinolone Antibiotics cluster_0 Bacterial Cell A Fluoroquinolone (e.g., this compound) B DNA Gyrase / Topoisomerase IV A->B Binding D Inhibition of DNA Re-ligation B->D Inhibition C DNA Replication Fork C->B E Accumulation of DNA Double-Strand Breaks D->E F Cell Death E->F

Caption: General mechanism of action for fluoroquinolone antibiotics.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and eventual structural elucidation. The availability of a high-resolution crystal structure would be invaluable for the rational design of new therapeutic agents based on the quinoline scaffold. Further research is warranted to isolate single crystals of this compound and perform detailed X-ray diffraction studies, which will undoubtedly provide critical insights into its structure-function relationships.

References

Commercial Availability and Suppliers of 4-Bromo-6-fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoroquinoline is a key building block in medicinal chemistry, particularly recognized for its role as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable scaffold in the development of targeted therapies. This technical guide provides a comprehensive overview of the commercial availability of this compound, a summary of its suppliers, detailed experimental protocols for its synthesis and common reactions, and an exploration of its application in the context of inhibiting the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical target in cancer immunotherapy.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The purity, available quantities, and pricing can vary among vendors. A summary of key suppliers and their offerings is presented below.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich661463-17-8C₉H₅BrFN226.05AldrichCPR1 g$379.00 - $541.00
Ossila661463-17-8C₉H₅BrFN226.05>98%500 mg, 1 g, 2 gContact for pricing
Apollo Scientific661463-17-8C₉H₅BrFN226.0598%250mg, 1g, 5g, 25g, 100g£15.00 - £864.00
ChemicalBook661463-17-8C₉H₅BrFN226.05Varies by supplierVaries by supplierVaries by supplier
Fisher Scientific661463-17-8C₉H₅BrFN226.05Not specified1 gContact for pricing
MySkinRecipes661463-17-8C₉H₅BrFN226.0595%Contact for pricingContact for pricing
ChemUniverse1416500-78-1 (for 4-BROMO-6-FLUOROISOQUINOLINE)C₉H₅BrFN226.0595%50MG$297.00

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The AldrichCPR designation from Sigma-Aldrich indicates that the product is provided for early discovery research and analytical data is not collected by the supplier; the buyer is responsible for confirming identity and purity.

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 6-fluoro-4-hydroxyquinoline.[1]

General Procedure:

To a solution of 6-fluoro-4-hydroxyquinoline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), phosphorus oxybromide (POBr₃) or another brominating agent is added. The reaction mixture is heated to facilitate the conversion. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.

A specific patented procedure describes the following: To a solution of 4-hydroxy-6-fluoroquinoline (20 g, 122.58 mmol) in DMF (130 mL) heated to 60 °C was slowly added phosphorus tribromide (13 mL, 1.15 equiv.).[1] The reaction mixture was heated at 45 °C with stirring for 45 min.[1] After the reaction was completed, it was cooled to room temperature and the reaction solution was diluted with water (200 mL).[1] Subsequently, Na₂CO₃ was slowly added until the pH of the reaction solution reached 10.[1] The precipitated solid product was collected by filtration.[1] The solid was dissolved in ethyl acetate (200 mL) and the solution was concentrated to dryness.[1] The residue was purified by column chromatography (eluent: ethyl acetate) to afford the target product this compound as a pale yellow solid (22 g, 79% yield).[1]

G cluster_synthesis Synthesis of this compound 6-fluoro-4-hydroxyquinoline 6-fluoro-4-hydroxyquinoline Reaction Heating 6-fluoro-4-hydroxyquinoline->Reaction Brominating_Agent POBr3 or PBr3 in DMF Brominating_Agent->Reaction Workup Quenching, Extraction, Purification Reaction->Workup This compound This compound Workup->this compound

Synthetic pathway for this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

General Protocol:

A mixture of this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Boronic Acid/Ester Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst_System Pd Catalyst + Base in Solvent Catalyst_System->Reaction Workup Extraction and Purification Reaction->Workup Product 4-Aryl-6-fluoroquinoline Workup->Product

General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

General Protocol:

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with this compound (1 equivalent), an amine (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃). An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration through celite, followed by extraction and purification.

Application in Targeting the IDO1 Signaling Pathway

This compound is a critical starting material for the synthesis of linrodostat, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3]

In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.[4][5] This has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the induction of regulatory T-cells (Tregs).[4][6] By creating an immunosuppressive milieu, tumors can evade immune surveillance and destruction.[5]

Linrodostat, synthesized from this compound, acts as an IDO1 inhibitor, blocking the conversion of tryptophan to kynurenine.[7] This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine.[8] The reversal of this immunosuppressive mechanism enhances the anti-tumor immune response, making IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often used in combination with other immunotherapies like checkpoint inhibitors.[4]

G cluster_pathway IDO1 Signaling Pathway in Cancer Immunosuppression Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell_Inhibition T-Cell Inhibition & Treg Induction Kynurenine->T_Cell_Inhibition Immune_Evasion Tumor Immune Evasion T_Cell_Inhibition->Immune_Evasion Linrodostat Linrodostat (from this compound) Linrodostat->IDO1 inhibits

Inhibition of the IDO1 pathway by linrodostat.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for 4-Bromo-6-fluoroquinoline, a fluorinated quinoline derivative used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for anti-cancer treatments and in the preparation of dyes for OLEDs and solar cell applications.[1] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage.[2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[2]

Table 2: GHS Label Elements

ElementDetails
Pictogram
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[2]H318: Causes serious eye damage.[2]
Precautionary Statements Prevention: P280: Wear protective gloves/protective clothing/eye protection.[2]Response: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]P305 + P310 + P351 + P338: IF IN EYES: Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Chemical Formula C₉H₅BrFN[2]
CAS Number 661463-17-8[2]
Molecular Weight 226.05 g/mol
Physical State Solid: Powder[2]
Color Off-white[2]
Melting Point 77-78 °C[2]
Boiling Point Not known[2]
Solubility in Water Not known[2]
Odor Not known[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area. Ensure adequate ventilation and/or exhaust systems are in place to control airborne concentrations.[2]

  • Eye Wash Stations: A facility for washing eyes and skin should be readily available.[2]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear eye protection with side shields, tested and approved under government standards such as EN166 (EU).[2]
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal techniques. Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2]
Body Protection Choose body protection based on the type, concentration, and amount of the dangerous substance, and the specific workplace.[2]
Respiratory Protection If a risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[2]
Hygiene Measures
  • Avoid inhalation, ingestion, and contact with skin and eyes.[2]

  • Keep away from food and drink.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

Storage Conditions
  • Temperature: Store at 3-5 °C.[2]

  • Container: Keep the container tightly closed.[2]

  • Location: Store in a well-ventilated place.[2]

  • Incompatible Materials: None known.[2]

Emergency Procedures

A clear and logical workflow should be in place to respond to emergencies involving this compound.

G Workflow for Safe Handling and Emergency Response cluster_prep Preparation & Handling cluster_exposure Exposure Event cluster_response First Aid Response cluster_spill Spill & Fire RiskAssessment Risk Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling Handle in Ventilated Area PPE->Handling Exposure Exposure Occurs Handling->Exposure Potential Spill Accidental Release: Provide ventilation. Sweep up solid. Handling->Spill If spill occurs Fire Fire: Use appropriate media for surrounding fire. Wear SCBA. Handling->Fire If fire occurs SkinContact Skin Contact: Rinse with water. Exposure->SkinContact Skin EyeContact Eye Contact: Rinse with water for 15+ min. IMMEDIATELY call POISON CENTER. Exposure->EyeContact Eyes Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth. Call POISON CENTER. Exposure->Ingestion Ingestion MedicalAttention Seek Medical Attention if symptoms persist SkinContact->MedicalAttention EyeContact->MedicalAttention Inhalation->MedicalAttention Ingestion->MedicalAttention

Caption: Logical workflow for handling this compound.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[2]
Skin Contact Rinse skin with water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Flush with copious amounts of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]
Ingestion Rinse out mouth with water. Get medical advice/attention if you feel unwell.[2]
General Advice First aiders should take steps to protect themselves. Show the Safety Data Sheet (SDS) to the attending doctor. Treat symptomatically.[2]
Firefighting Measures
  • Suitable Extinguishing Media: Use media appropriate for the surrounding fire.[2]

  • Hazardous Combustion Products: In a fire, hazardous substances such as carbon oxides, hydrogen fluoride, hydrogen bromide gas, and nitrogen oxides (NOx) may be produced.[2]

  • Advice for Firefighters: Firefighters should wear complete protective clothing, including a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures
  • Personal Precautions: Follow safe handling advice and personal protective equipment recommendations. Ensure adequate ventilation.[2]

  • Environmental Precautions: Avoid release to the environment.[2]

  • Containment and Cleanup: Sweep up the spilled substance, avoiding dust creation. Use vacuum equipment where practical. Dispose of contents in accordance with local, state, or national legislation.[2]

Toxicological Information

Detailed experimental data on the toxicology of this compound is limited. The primary known toxicological effects are related to its GHS classification.

  • Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4).[2]

  • Serious Eye Damage: Causes serious eye damage (Eye Dam. 1).[2]

  • Other Toxicological Data: No specific data is available for aquatic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[2] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]

Experimental Protocols

Specific experimental protocols for toxicity testing of this compound are not publicly available in the cited safety data sheets. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for the relevant endpoints (e.g., OECD 420 for Acute Oral Toxicity, OECD 405 for Acute Eye Irritation/Corrosion).

Disposal Considerations

Dispose of waste material in accordance with local, state, or national legislation. Recycle only completely emptied packaging.[2] It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies outlined herein are designed to facilitate the synthesis of novel 4-aryl-6-fluoroquinoline derivatives.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3][4] this compound serves as a key precursor for the development of compounds with potential therapeutic applications, and the Suzuki coupling provides a reliable method for introducing molecular diversity at the 4-position.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4][5][6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[2]

General Reaction Scheme

G cluster_0 Suzuki Coupling of this compound This compound This compound plus1 + This compound->plus1 Arylboronic Acid Arylboronic Acid arrow Pd Catalyst, Base, Solvent Arylboronic Acid->arrow 4-Aryl-6-fluoroquinoline 4-Aryl-6-fluoroquinoline plus1->Arylboronic Acid arrow->4-Aryl-6-fluoroquinoline

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

Several palladium catalysts, bases, and solvent systems can be employed for the Suzuki coupling of this compound. Below are three representative protocols with varying conditions. Researchers should note that optimization of these conditions may be necessary to achieve the highest yields for specific arylboronic acids.

Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling in Dioxane/Water

This protocol is a widely used and generally reliable method for the Suzuki coupling of various aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[7]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[7]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroquinoline.

Protocol 2: PdCl₂(PPh₃)₂ Catalyzed Coupling in DMF/Ethanol

This protocol utilizes a different phosphine ligand and a polar aprotic solvent system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in a 3:1 mixture of DMF and EtOH.

  • Add K₂CO₃ (2 equivalents) and PdCl₂(PPh₃)₂ (0.05 equivalents) to the mixture.

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 100 °C under an inert atmosphere for 2-6 hours, monitoring by TLC or LC-MS.[8]

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Ligandless Palladium Acetate Catalyzed Coupling in Toluene

For certain substrates, a ligandless palladium source can be effective, simplifying the reaction setup.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and K₃PO₄ (3 equivalents).

  • Add toluene and de-gas the mixture.

  • Heat the reaction to 110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Suzuki Coupling Protocols

The following table summarizes the key parameters of the described protocols. Note that yields are highly dependent on the specific arylboronic acid used and should be determined empirically.

ParameterProtocol 1Protocol 2Protocol 3
Palladium Catalyst Pd(dppf)Cl₂PdCl₂(PPh₃)₂Pd(OAc)₂
Catalyst Loading 3 mol%5 mol%2 mol%
Base Na₂CO₃K₂CO₃K₃PO₄
Solvent System 1,4-Dioxane/Water (4:1)DMF/EtOH (3:1)Toluene
Temperature 80-90 °C100 °C110 °C
Typical Reaction Time 4-12 hours2-6 hours6-18 hours

Visualizations

Experimental Workflow

G reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst setup Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Extract, Wash, Dry reaction->workup purification Purification: Concentrate and Column Chromatography workup->purification product Isolated 4-Aryl-6-fluoroquinoline purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-Br aryl_halide->pd2_oad boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd2_oad

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1] The synthesis of N-aryl and N-alkyl-6-fluoroquinolin-4-amines is of significant interest as the quinoline scaffold is a key structural motif in many biologically active compounds. This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 4-Bromo-6-fluoroquinoline.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to afford the desired N-substituted-6-fluoroquinolin-4-amine and regenerate the Pd(0) catalyst.[2] The choice of ligand, base, and solvent is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound requires careful optimization of the following parameters:

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used precatalysts.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for high yields. Commonly used ligands include Xantphos, XPhos, and BINAP. The choice of ligand can significantly impact the reaction efficiency depending on the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

  • Temperature: Reaction temperatures typically range from 80 to 120 °C.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions and reported yields for the amination of analogous bromo-heterocyclic compounds. This data can be used as a guide for optimizing the reaction of this compound.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane100~85-95
6-BromoflavoneAnilinePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃ (3.0)Toluene11050
6-Bromoflavone4-ToluidinePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃ (3.0)Toluene11095
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-88[3]
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesPyrrolidineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-88[3]

Experimental Workflow Diagram

Buchwald_Hartwig_Amination cluster_A Setup cluster_C Reagents cluster_D Conditions cluster_G Final Product A Reaction Setup B Inert Atmosphere A->B Establish C Reagent Addition B->C Maintain D Reaction C->D Heat & Stir C_details This compound Amine Pd Catalyst Ligand Base Solvent C->C_details E Work-up D->E Cool & Quench D_details 80-120 °C 12-24 h D->D_details F Purification E->F Extract & Dry G Product F->G Chromatography

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline as a representative amine. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for different amines.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene, followed by the aniline via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-6-fluoroquinolin-4-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluoroquinolone scaffold in numerous therapeutic agents. The C4-bromo position offers a reactive handle for the introduction of diverse molecular fragments, enabling the synthesis of novel derivatives for drug discovery and development.

This guide covers five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, a general protocol is provided, along with representative reaction conditions and expected yields compiled from literature precedents with similar substrates.

Key Applications

The functionalization of the this compound core via palladium-catalyzed cross-coupling reactions allows for the synthesis of a wide array of derivatives with potential biological activity. Quinolone derivatives are known to exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The ability to introduce aryl, alkenyl, alkynyl, and amino moieties at the C4 position enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Data Presentation: A Comparative Overview of Coupling Reactions

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These values are representative and may require optimization for specific substrates.

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃1,4-Dioxane/H₂O80-904-1275-95
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10012-2460-85
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2)-Et₃NTHF25-506-1870-90
Buchwald-Hartwig AminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene90-11012-2465-90
Stille OrganostannanePd(PPh₃)₄ (5)--Toluene100-11012-2460-80

Experimental Protocols and Methodologies

Detailed protocols for each of the five key palladium-catalyzed cross-coupling reactions are provided below. These are generalized procedures and may require optimization based on the specific coupling partners and desired scale.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Protocol for the Synthesis of 4-Aryl-6-fluoroquinoline:

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-6-fluoroquinoline.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an organohalide and an alkene.[1]

Protocol for the Synthesis of 4-Alkenyl-6-fluoroquinoline:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed DMF and Et₃N (2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-alkenyl-6-fluoroquinoline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2]

Protocol for the Synthesis of 4-Alkynyl-6-fluoroquinoline:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv.) and Et₃N (2.0-3.0 equiv.).

  • Add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) under an inert atmosphere for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-alkynyl-6-fluoroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[3]

Protocol for the Synthesis of 4-Amino-6-fluoroquinoline Derivatives:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-amino-6-fluoroquinoline derivative.

Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organostannane.[1]

Protocol for the Synthesis of 4-Aryl-6-fluoroquinoline:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the remaining organotin reagents, add a saturated aqueous solution of KF and stir vigorously for 1 hour.

  • Filter the resulting precipitate through celite and wash with ethyl acetate.

  • Separate the organic layer of the filtrate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to give the 4-aryl-6-fluoroquinoline.

Visualizations: Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycles for each cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ (Base) PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R RedElim->Pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺ Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Ar-Alkene PdH H-Pd(II)-Br(L)₂ BetaElim->PdH BaseElim Base PdH->BaseElim Base BaseElim->Pd0 Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim Ar-C≡CR RedElim->Pd0 Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Coord Amine Coordination PdII_Aryl->Coord HNR₂ PdII_Amine [Ar-Pd(II)(HNR₂)(L)₂]⁺ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR₂(L)₂ Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR₂ RedElim->Pd0 Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-Sn(Bu)₃ PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R RedElim->Pd0 Experimental_Workflow Start Reaction Setup Inert Establish Inert Atmosphere (e.g., Ar/N₂) Start->Inert Reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Reaction (Heating & Stirring) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Filtration Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Chroma Column Chromatography Purification->Chroma Product Characterization (NMR, MS) Chroma->Product

References

Application Notes and Protocols for the Synthesis of 4-amino-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-6-fluoroquinoline is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active compounds, including potential antimalarial, anticancer, and antibacterial agents. The introduction of the amino group at the 4-position and the fluorine atom at the 6-position of the quinoline scaffold can significantly influence the pharmacological properties of the resulting molecules. This document provides detailed protocols for the synthesis of 4-amino-6-fluoroquinoline from 4-bromo-6-fluoroquinoline, focusing on two primary synthetic strategies: the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Synthetic Strategies

Two principal methods for the conversion of this compound to 4-amino-6-fluoroquinoline are presented:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile and generally provides good to excellent yields.

  • Nucleophilic Aromatic Substitution (SNAr): A reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is often dependent on the electronic properties of the substrate.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the synthesis of arylamines from aryl halides.[1] In this protocol, an ammonia equivalent is used to introduce the amino group at the 4-position of the quinoline ring. Lithium bis(trimethylsilyl)amide (LHMDS) serves as a suitable ammonia surrogate, which, after the coupling reaction, can be readily converted to the primary amine upon aqueous workup.[2]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amide, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction.[2]

Experimental Protocol

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Anhydrous dioxane

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-amino-6-fluoroquinoline.

Data Presentation: Representative Reaction Conditions
ParameterCondition
Starting Material This compound
Ammonia Source Lithium bis(trimethylsilyl)amide (LHMDS)
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base LHMDS also acts as the base
Solvent Anhydrous Dioxane
Temperature 100 °C
Reaction Time 12-18 hours
Typical Yield 70-85% (Estimated based on similar reactions)

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add this compound, Pd(OAc)₂, and XPhos to Schlenk flask start->add_reagents inert_atm Establish Inert Atmosphere add_reagents->inert_atm add_solvent Add Anhydrous Dioxane inert_atm->add_solvent add_base Add LHMDS Solution add_solvent->add_base heat Heat to 100°C (12-18 h) add_base->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with aq. NH₄Cl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end 4-amino-6-fluoroquinoline purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be an alternative route for the synthesis of 4-amino-6-fluoroquinoline. This reaction typically requires high temperatures and pressures when using ammonia as the nucleophile. The presence of the fluorine atom at the 6-position may have a modest activating effect on the substitution at the 4-position.

Reaction Principle

The SNAr mechanism involves the addition of a nucleophile (ammonia) to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (bromide). The reaction is facilitated by electron-withdrawing groups on the aromatic ring.

Experimental Protocol

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Copper(I) oxide (Cu₂O) (optional, as a catalyst)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 mmol) and aqueous ammonia (10 mL).

  • (Optional) Add a catalytic amount of copper(I) oxide (0.1 mmol).

  • Add DMF or DMSO (5 mL) as a co-solvent.

  • Reaction: Seal the vessel and heat the mixture to 150-180 °C for 24-48 hours. Monitor the internal pressure of the vessel.

  • Workup: After cooling the vessel to room temperature, carefully vent any excess pressure.

  • Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-amino-6-fluoroquinoline.

Data Presentation: Representative Reaction Conditions
ParameterCondition
Starting Material This compound
Nucleophile Aqueous Ammonia
Catalyst (Optional) Copper(I) oxide (Cu₂O)
Solvent DMF or DMSO
Temperature 150-180 °C
Reaction Time 24-48 hours
Typical Yield Variable, optimization required

Logical Relationship Diagram

SNAr_Logic cluster_reactants Reactants & Conditions cluster_mechanism Mechanism cluster_product Product substrate This compound addition Nucleophilic Addition of Ammonia substrate->addition nucleophile Aqueous Ammonia nucleophile->addition conditions High Temperature & High Pressure conditions->addition catalyst Cu₂O (optional) catalyst->addition intermediate Formation of Meisenheimer Complex addition->intermediate elimination Elimination of Bromide intermediate->elimination product 4-Amino-6-fluoroquinoline elimination->product

Caption: Logical relationship for the SNAr synthesis.

Analytical Characterization of 4-amino-6-fluoroquinoline

The synthesized 4-amino-6-fluoroquinoline should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the amino (-NH₂) protons.
¹³C NMR Resonances corresponding to the quinoline carbon skeleton. The carbon attached to the amino group will show a characteristic upfield shift compared to the bromo-substituted precursor.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of 4-amino-6-fluoroquinoline (C₉H₇FN₂).
HPLC A single major peak indicating the purity of the compound.

Conclusion

This document provides two distinct and detailed protocols for the synthesis of 4-amino-6-fluoroquinoline from this compound. The Buchwald-Hartwig amination is presented as a reliable and high-yielding method, while nucleophilic aromatic substitution offers an alternative, albeit more demanding, route. The choice of method will depend on the available resources and the desired scale of the synthesis. Proper analytical characterization is essential to ensure the quality of the final product for its intended use in research and drug development.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-6-fluoroquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 4-Bromo-6-fluoroquinoline is a versatile starting material for the synthesis of novel quinoline derivatives. The differential reactivity of the C4-Brombine and C6-Fluorine substituents allows for selective and sequential functionalization, making it an ideal template for generating diverse compound libraries for drug discovery.

The bromine atom at the 4-position is readily derivatized using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino moieties. The fluorine atom at the 6-position, while generally less reactive than the bromine, can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, allowing for the introduction of further diversity.

This document provides detailed application notes and protocols for the key derivatization strategies of this compound and presents data on the biological activities of the resulting derivatives.

Key Derivatization Strategies

The primary strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the C4 position and nucleophilic aromatic substitution at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the synthesis of 4-aryl-6-fluoroquinolines.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is instrumental in synthesizing 4-amino-6-fluoroquinoline derivatives, a class of compounds with significant therapeutic potential.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the C6 position can be displaced by strong nucleophiles, such as amines or alkoxides, through a nucleophilic aromatic substitution mechanism. This reaction is generally performed after the derivatization of the more reactive C4-bromo position.

Data Presentation: Biological Activities of Derivatized Quinolines

The following tables summarize the biological activities of representative quinoline derivatives synthesized from precursors analogous to this compound.

Table 1: Anticancer Activity of Substituted 4-Aminoquinolines

Compound ID4-Position Substituent6-Position SubstituentCell LineActivity (GI₅₀, µM)Reference
1 N,N-dimethyl-ethane-1,2-diamine-ClMDA-MB-468>10.85[1]
2 N,N-dimethyl-ethane-1,2-diamine-FMDA-MB-46811.47[1]
3 N,N-dimethyl-ethane-1,2-diamine-CF₃MDA-MB-46812.85[1]
4 N,N-dimethyl-ethane-1,2-diamine-OCH₃MDA-MB-46814.09[1]
5 N,N-dimethyl-ethane-1,2-diamine-ClMCF-736.77[1]
6 N,N-dimethyl-ethane-1,2-diamine-OCH₃MCF-712.90[1]
7 2-(4-methoxystyryl)-FH-4600.03[2]
8 2-(4-methoxystyryl)-FHT-290.55[2]
9 2-(4-methoxystyryl)-FHepG20.33[2]
10 2-(4-methoxystyryl)-FSGC-79011.24[2]

Table 2: Antibacterial Activity of Substituted Fluoroquinolones

Compound ID1-Position Substituent7-Position SubstituentOrganismActivity (MIC, µg/mL)Reference
11 p-fluorophenyl1-piperazinylS. aureus0.1-0.39[3]
12 p-hydroxyphenyl1-piperazinylS. aureus0.1-0.39[3]
13 p-fluorophenyl3-amino-1-pyrrolidinylE. coli0.05-0.1[3]
14 p-hydroxyphenyl3-amino-1-pyrrolidinylE. coli0.05-0.2[3]
15 2,4-difluorophenyl3-amino-1-pyrrolidinylS. aureus0.025[4]
16 2,4-difluorophenyl3-amino-1-pyrrolidinylE. coli0.05[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 4-aryl-6-fluoroquinolines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the synthesis of 4-amino-6-fluoroquinoline derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or other suitable phosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Glovebox or Schlenk line

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Derivatization_Strategies cluster_start Starting Material cluster_c4 C4-Position Derivatization cluster_products Intermediate Products cluster_c6 C6-Position Derivatization cluster_final Final Products start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Base, Ligand suzuki_prod 4-Aryl-6-fluoroquinoline suzuki->suzuki_prod buchwald_prod 4-Amino-6-fluoroquinoline buchwald->buchwald_prod snar1 SNAr (+ Nucleophile) suzuki_prod->snar1 snar2 SNAr (+ Nucleophile) buchwald_prod->snar2 final_prod1 4-Aryl-6-substituted-quinoline snar1->final_prod1 final_prod2 4-Amino-6-substituted-quinoline snar2->final_prod2

Caption: Derivatization pathways of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)Ln OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amido Ar-Pd(II)(NR'R'')Ln AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX This compound ArX->OxAdd Amine HNR'R'' + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of kinase inhibitors utilizing 4-Bromo-6-fluoroquinoline as a key starting material. The document outlines synthetic strategies, detailed experimental protocols for preparing Receptor-Interacting Protein Kinase 2 (RIPK2) and Epidermal Growth Factor Receptor (EGFR) inhibitors, and presents relevant biological activity data. Additionally, it includes diagrams of the targeted signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique electronic properties and rigid bicyclic nature of the quinoline ring allow for specific interactions with the ATP-binding site of various kinases. This compound is a versatile building block for the synthesis of such inhibitors. The differential reactivity of the bromine and fluorine substituents allows for selective functionalization through palladium-catalyzed cross-coupling reactions at the 4-position and nucleophilic aromatic substitution at the 6-position. This dual reactivity enables the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties of the target kinase inhibitors.[1]

This document will focus on the synthesis of two important classes of kinase inhibitors:

  • RIPK2 Inhibitors: RIPK2 is a key mediator in the NOD1/NOD2 signaling pathway, which plays a crucial role in the innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

  • EGFR Inhibitors: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various solid tumors. EGFR inhibitors are a cornerstone of targeted cancer therapy.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core into potent kinase inhibitors involve two key reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is employed to install aryl or heteroaryl groups at the 4-position of the quinoline ring by reacting the bromo-substituent with a corresponding boronic acid or ester. This is a robust and versatile method for creating C-C bonds.

  • Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution: The 6-fluoro position can be functionalized by introducing various amine-containing moieties. This can be achieved either through a palladium-catalyzed Buchwald-Hartwig amination or via a direct nucleophilic aromatic substitution, depending on the nucleophilicity of the amine and the reaction conditions.

The general synthetic workflow is depicted below:

G start This compound step1 Suzuki-Miyaura Coupling (at C4-Br) start->step1 intermediate 4-Aryl/Heteroaryl-6-fluoroquinoline step1->intermediate step2 Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (at C6-F) intermediate->step2 product Final Kinase Inhibitor step2->product

Caption: General synthetic workflow for kinase inhibitors from this compound.

Experimental Protocols

The following protocols are adapted from literature procedures for analogous quinoline scaffolds and are provided as a starting point for the synthesis of RIPK2 and EGFR inhibitors from this compound. Optimization of reaction conditions may be necessary to achieve optimal yields.

Protocol 1: Synthesis of a RIPK2 Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-aryl-6-fluoroquinoline intermediate, a key step in the preparation of RIPK2 inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-pyridinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst (0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-fluoroquinoline.

Protocol 2: Synthesis of a 4-Aminoquinoline-based RIPK2 Inhibitor

This protocol details the introduction of an amine at the 4-position, followed by functionalization at the 6-position, to generate a potent RIPK2 inhibitor.

Reaction Scheme:

Step A: Nucleophilic Substitution at C4

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., tert-butanol), add the desired amine (e.g., benzo[d]thiazol-5-amine, 1.1 equiv.).

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-fluoro-N-(substituted)-quinolin-4-amine intermediate.

Step B: Suzuki Coupling at C6

  • To a reaction vial, add the product from Step A (1.0 equiv.), the desired boronic acid or ester (e.g., para-pyridinylboronic acid, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80 °C for 8 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final RIPK2 inhibitor.

Protocol 3: Synthesis of an EGFR Inhibitor via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a 4-anilino-6-substituted quinoline, a common scaffold for EGFR inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Acid catalyst (e.g., HCl in isopropanol)

  • Solvent (e.g., isopropanol or n-butanol)

Procedure:

  • Suspend this compound (1.0 equiv.) and the substituted aniline (1.1 equiv.) in the chosen solvent.

  • Add a catalytic amount of acid.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and then with diethyl ether.

  • Dry the product under vacuum to obtain the desired EGFR inhibitor.

Quantitative Data

The following tables summarize the biological activity of representative kinase inhibitors synthesized from quinoline scaffolds.

Table 1: Biological Activity of 4-Aminoquinoline-based RIPK2 Inhibitors

Compound IDR¹ Group at C4R² Group at C6RIPK2 IC₅₀ (nM)
1 Benzo[d]thiazol-5-aminoBromo>1000
14 Benzo[d]thiazol-5-aminopara-Pyridinyl5.1 ± 1.6
20 Benzo[d]thiazol-5-aminoPyrazol-1-yl19.0 ± 3.5
21 Benzo[d]thiazol-5-amino3-Methyl-pyrazol-1-yl4.1 ± 0.8

Data adapted from a study on 6-bromo-4-chloroquinoline derivatives.

Table 2: Biological Activity of Quinoline-based EGFR Inhibitors

Compound IDScaffoldR Group on AnilineEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
5a 4-Anilinoquinoline3-chloro-4-fluoro7131
6d 4-Anilinoquinoline-3-carbonitrile4-methoxy180-
8b 4-Anilinoquinoline-3-carboxamide4-methyl80-
Erlotinib 4-Anilinoquinazoline3-ethynyl80-
Lapatinib 4-Anilinoquinazoline3-chloro-4-((3-fluorobenzyl)oxy)-26

Data compiled from various studies on quinoline and quinazoline-based EGFR inhibitors.[2][3]

Signaling Pathways

Understanding the targeted signaling pathways is crucial for rational drug design and for interpreting the biological effects of the synthesized inhibitors.

G cluster_0 PAMPs PAMPs (e.g., MDP) NOD1_NOD2 NOD1/NOD2 PAMPs->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes transcription Inhibitor RIPK2 Inhibitor Inhibitor->RIPK2

Caption: Simplified NOD1/NOD2-RIPK2 Signaling Pathway.

G cluster_0 EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its distinct reactivity at the C4 and C6 positions allows for the systematic exploration of chemical space to develop potent and selective drug candidates targeting key signaling pathways involved in cancer and inflammatory diseases. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel kinase inhibitors based on the quinoline scaffold.

References

Application of 4-Bromo-6-fluoroquinoline in OLED Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoroquinoline is a versatile dihalogenated quinoline derivative with significant potential as a building block for advanced Organic Light-Emitting Diode (OLED) materials. Its strategic functionalization capabilities, stemming from the distinct reactivity of the bromo and fluoro substituents, allow for the precise tuning of molecular architecture and optoelectronic properties. The electron-deficient nature of the quinoline core, further enhanced by the fluorine atom, makes its derivatives promising candidates for various roles within an OLED device, including as electron-transporting materials (ETMs), host materials, and fluorescent emitters.

The bromine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aromatic and heteroaromatic moieties, facilitating the synthesis of novel organic semiconductors with tailored energy levels, charge transport characteristics, and emissive properties. This document provides detailed application notes, experimental protocols, and illustrative data for the utilization of this compound in the development of next-generation OLED materials.

Key Applications in OLEDs

Derivatives of this compound can be engineered to perform several key functions within an OLED stack:

  • Electron-Transporting Materials (ETMs): The inherent electron-deficient quinoline ring system promotes efficient electron injection and transport from the cathode to the emissive layer. This is crucial for achieving charge balance and high device efficiency.

  • Host Materials: In phosphorescent and fluorescent OLEDs, derivatives of this compound can serve as a host matrix for the emissive dopant. A well-designed host material should possess a high triplet energy to confine the excitons on the guest emitter and good charge-transporting properties.

  • Emissive Materials (Emitters): Through appropriate chemical modification, this compound can be transformed into highly fluorescent molecules. The emission color can be tuned by extending the π-conjugation or by introducing electron-donating and electron-withdrawing groups.

Data Presentation: Illustrative Performance of Hypothetical OLED Materials

While specific performance data for OLEDs based on materials directly synthesized from this compound is not extensively available in the public domain, the following table presents expected performance characteristics based on analogous quinoline-based OLED materials. This data is intended to be illustrative and serve as a benchmark for the development of new materials.

Material RoleHypothetical Derivative StructureHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Maximum Emission Wavelength (λmax) (nm)External Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Emitter 4-(N-phenyl-1-naphthylamino)-6-fluoroquinoline-5.4-2.5480 (Blue)~5-8(0.15, 0.25)
Host 4-(9H-carbazol-9-yl)-6-fluoroquinoline-5.8-2.3N/ADoped DeviceN/A
ETM 4-(4'-(pyridin-2-yl)phenyl)-6-fluoroquinoline-6.2-2.8N/AN/AN/A

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-6-fluoroquinoline Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-fluoroquinoline derivative.

Protocol 2: Synthesis of a 4-Amino-6-fluoroquinoline Derivative via Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., carbazole or diphenylamine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous and degassed)

  • Schlenk tube and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-fluoroquinoline derivative.

Protocol 3: Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol provides a general procedure for the fabrication of a small-molecule OLED device using thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., a synthesized 4-substituted-6-fluoroquinoline derivative, either as a host or emitter)

  • Electron-Transport Layer (ETL) material (e.g., a synthesized 4-substituted-6-fluoroquinoline derivative or Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning station (ultrasonic bath, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

  • Glovebox for device encapsulation

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and hole injection.

  • Organic and Metal Layer Deposition:

    • Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the layers sequentially in the following order, monitoring the thickness with a quartz crystal microbalance:

      • HIL (e.g., HAT-CN, 10 nm)

      • HTL (e.g., NPB, 40 nm)

      • EML (e.g., host doped with emitter or a neat emissive layer, 20 nm)

      • ETL (e.g., synthesized material or Alq₃, 30 nm)

      • EIL (e.g., LiF, 1 nm)

      • Cathode (e.g., Al, 100 nm)

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Amine Amine Amine->Buchwald-Hartwig Amination 4-Aryl-6-fluoroquinoline Derivative 4-Aryl-6-fluoroquinoline Derivative Suzuki Coupling->4-Aryl-6-fluoroquinoline Derivative 4-Amino-6-fluoroquinoline Derivative 4-Amino-6-fluoroquinoline Derivative Buchwald-Hartwig Amination->4-Amino-6-fluoroquinoline Derivative

Caption: Synthetic pathways for functionalizing this compound.

G cluster_device OLED Device Architecture Cathode Cathode (Al) EIL Electron-Injection Layer (LiF) Cathode->EIL ETL Electron-Transport Layer (4-R-6-fluoroquinoline derivative) EIL->ETL EML Emissive Layer ETL->EML HTL Hole-Transport Layer (NPB) EML->HTL HIL Hole-Injection Layer (HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device structure.

G cluster_logic Logical Relationship of Material Properties and Device Performance Molecular Structure Molecular Structure HOMO/LUMO Levels HOMO/LUMO Levels Molecular Structure->HOMO/LUMO Levels Charge Mobility Charge Mobility Molecular Structure->Charge Mobility Photoluminescence Quantum Yield Photoluminescence Quantum Yield Molecular Structure->Photoluminescence Quantum Yield Device Efficiency Device Efficiency HOMO/LUMO Levels->Device Efficiency Charge Mobility->Device Efficiency Photoluminescence Quantum Yield->Device Efficiency Color Purity Color Purity Photoluminescence Quantum Yield->Color Purity Operational Lifetime Operational Lifetime Device Efficiency->Operational Lifetime

Caption: Key material properties influencing OLED performance.

Application Note: A Detailed Protocol for the Nitration of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental procedure for the nitration of 4-Bromo-6-fluoroquinoline. The introduction of a nitro group onto the quinoline core is a crucial step in the synthesis of various pharmacologically active compounds. This protocol is adapted from established methods for the nitration of bromoquinolines and is intended to provide a reproducible and reliable procedure for researchers in drug discovery and organic synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. Nitration is a classic and effective method for introducing a nitro group, which can then be further transformed into other functional groups, such as an amino group, enabling the synthesis of diverse compound libraries for drug development. This compound is a valuable starting material, and its selective nitration opens avenues for the creation of novel molecular entities with potential therapeutic applications.

Experimental Protocol

This protocol details the direct nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeCommercially Available
Concentrated Nitric Acid (HNO₃)ACS Reagent GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercially Available
Crushed Ice-Laboratory Supply
Round-bottom flask-Standard Glassware
Magnetic stirrer and stir bar-Standard Equipment
Ice-salt bath-Standard Equipment
Dropping funnel-Standard Glassware
Separatory funnel-Standard Glassware
Beaker-Standard Glassware
Rotary evaporator-Standard Equipment
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid (approximately 4-5 mL per gram of starting material).

  • Cooling: Cool the resulting solution to a temperature between -5 °C and 0 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the addition of the nitrating mixture to control the reaction and minimize side-product formation.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound over a period of approximately 30-60 minutes. The temperature of the reaction mixture should be carefully monitored and maintained at or below 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: After the ice has melted, neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure nitrated this compound derivative.

Safety Precautions
  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process; therefore, slow, and controlled addition at low temperatures is critical to prevent a runaway reaction.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Data Presentation

The following table summarizes the key quantitative parameters for the nitration of this compound.

ParameterValue
Reactants
This compound1.0 eq
Concentrated Nitric Acid1.5 eq
Concentrated Sulfuric Acid1.5 eq (in nitrating mix) + solvent
Reaction Conditions
Temperature-5 °C to 0 °C
Reaction Time1-2 hours (post-addition)
Work-up
Quenching AgentCrushed Ice
Neutralizing AgentSaturated Sodium Bicarbonate
Extraction SolventDichloromethane
Expected Outcome
ProductNitrated this compound
Physical StateSolid

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the nitration of this compound.

Nitration_Workflow Experimental Workflow for the Nitration of this compound start Start dissolve Dissolve this compound in Concentrated H₂SO₄ start->dissolve cool_reaction Cool Reaction Mixture to -5°C - 0°C dissolve->cool_reaction nitration Slowly Add Nitrating Mixture to Reaction cool_reaction->nitration prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->nitration stir Stir at 0°C for 1-2 hours nitration->stir quench Quench Reaction on Crushed Ice stir->quench neutralize Neutralize with Saturated NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product purify->end

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-6-fluoroquinoline, a key intermediate in the preparation of various pharmaceutical compounds. The synthetic strategy presented is a robust four-stage process commencing with the Gould-Jacobs reaction of 4-fluoroaniline and diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline core. Subsequent chlorination and a final halogen exchange reaction yield the target compound. This guide includes detailed experimental procedures, quantitative data tables for each step, and visualizations of the synthetic workflow and reaction pathway to ensure scalability and reproducibility.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the development of novel therapeutics. Its dihalogenated structure allows for selective functionalization at both the 4- and 6-positions, making it a versatile intermediate. The following protocols outline a scalable and efficient synthesis suitable for industrial production.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a four-step process starting from commercially available 4-fluoroaniline.

G A 4-Fluoroaniline B Diethyl (4-fluoroanilino)methylenemalonate A->B  Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) C 6-Fluoroquinolin-4-ol B->C  Thermal Cyclization (Diphenyl ether, ~250°C) D 4-Chloro-6-fluoroquinoline C->D  Chlorination (POCl3) E This compound D->E  Halogen Exchange (HBr or NaBr)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Stage 1: Synthesis of Diethyl (4-fluoroanilino)methylenemalonate

This initial step involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) in a Gould-Jacobs reaction.[1][2]

Protocol:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-fluoroaniline and diethyl ethoxymethylenemalonate in a 1:1.05 molar ratio.

  • Heat the mixture to 100-110°C with continuous stirring. The reaction is typically conducted neat (without solvent).

  • Maintain the temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting crude product, diethyl (4-fluoroanilino)methylenemalonate, is a viscous oil or a low-melting solid and is typically used in the next step without further purification.

ParameterValueReference
Reactants 4-Fluoroaniline, Diethyl ethoxymethylenemalonate[1]
Molar Ratio 1 : 1.05[1]
Temperature 100-110°C[1]
Reaction Time 2-3 hours[1]
Solvent None (Neat)[1]
Typical Yield >95% (Crude)[1]
Stage 2: Thermal Cyclization to 6-Fluoroquinolin-4-ol

The intermediate from Stage 1 undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[1]

Protocol:

  • In a separate high-temperature reaction vessel, preheat a high-boiling point solvent, such as diphenyl ether, to approximately 250°C.

  • Slowly add the crude diethyl (4-fluoroanilino)methylenemalonate from Stage 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250-260°C for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC or HPLC.

  • After the reaction is complete, cool the mixture to below 100°C and add a suitable hydrocarbon solvent (e.g., hexane or heptane) to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent to remove the diphenyl ether, and dry under vacuum to obtain 6-fluoroquinolin-4-ol.

ParameterValueReference
Reactant Diethyl (4-fluoroanilino)methylenemalonate[1]
Solvent Diphenyl ether[1]
Temperature 250-260°C[1]
Reaction Time 30-60 minutes[1]
Work-up Precipitation with hydrocarbon solvent[1]
Typical Yield 85-95%[1]
Stage 3: Chlorination to 4-Chloro-6-fluoroquinoline

The hydroxyl group of 6-fluoroquinolin-4-ol is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Protocol:

  • In a reaction vessel equipped for reflux and under an inert atmosphere, carefully add 6-fluoroquinolin-4-ol to an excess of phosphorus oxychloride (typically 5-10 molar equivalents).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly and carefully quench it by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide solution) to a pH of 7-8, which will precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-fluoroquinoline.

ParameterValueReference
Reactant 6-Fluoroquinolin-4-ol[3]
Reagent Phosphorus oxychloride (POCl₃)[3]
Molar Ratio 1 : 5-10 (Substrate:POCl₃)[3]
Temperature Reflux (~110°C)[3]
Reaction Time 3-5 hours[3]
Typical Yield 80-90%[3]
Stage 4: Halogen Exchange to this compound

The final step is a halogen exchange reaction to replace the 4-chloro group with a bromo group. This can be achieved using a bromide source such as hydrobromic acid or a metal bromide salt in a Finkelstein-type reaction.

Protocol:

  • In a sealed reaction vessel, dissolve 4-chloro-6-fluoroquinoline in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of a bromide source, for example, sodium bromide (NaBr) or potassium bromide (KBr) (typically 3-5 molar equivalents).

  • Heat the mixture to 120-150°C and maintain for 12-24 hours. The progress of the reaction should be monitored by HPLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water to remove any remaining salts and solvent, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

ParameterValueReference (Analogous)
Reactant 4-Chloro-6-fluoroquinoline[4][5]
Reagent Sodium Bromide (NaBr) or HBr[4][5]
Molar Ratio 1 : 3-5 (Substrate:Bromide Source)[4][5]
Solvent DMF or DMSO[5]
Temperature 120-150°C[4][5]
Reaction Time 12-24 hours[4][5]
Typical Yield 70-85%[4][5]

Visualizations

G cluster_0 Stage 1: Enamine Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Bromination A Mix 4-Fluoroaniline and EMME B Heat to 100-110°C for 2-3 hours A->B C Crude Diethyl (4-fluoroanilino)- methylenemalonate B->C D Add crude product to hot Diphenyl Ether (~250°C) C->D E Maintain at 250-260°C for 30-60 min D->E F Precipitate with Hexane, Filter and Dry E->F G 6-Fluoroquinolin-4-ol F->G H Reflux 6-Fluoroquinolin-4-ol in excess POCl3 (~110°C) G->H I Quench with ice-water, neutralize, and filter H->I J 4-Chloro-6-fluoroquinoline I->J K Heat 4-Chloro-6-fluoroquinoline with NaBr in DMF (120-150°C) J->K L Precipitate with water, filter, and dry K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 4-Fluoroaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Diphenyl ether: This solvent is used at very high temperatures and can cause severe burns. Appropriate thermal protection and engineering controls are necessary.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn. The quenching process is highly exothermic and must be done slowly and with adequate cooling.

  • High Temperatures: Several steps in this synthesis involve high temperatures. All heating operations should be conducted with appropriate equipment and safety measures in place.

Conclusion

The described four-step synthesis provides a scalable and efficient route to this compound. By following the detailed protocols and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable intermediate for pharmaceutical and materials science applications. The provided quantitative data, based on established chemical principles and analogous reactions, serves as a strong baseline for process optimization and scale-up.

References

Application Notes and Protocols for the Purification of 4-Bromo-6-fluoroquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Bromo-6-fluoroquinoline, a key intermediate in the synthesis of various pharmaceutical compounds, including the indoleamine 2,3-dioxygenase (IDO1) inhibitor, linrodostat.[1] The protocols outlined below are designed to ensure high purity of the final product, which is critical for subsequent synthetic steps and biological assays.

Overview of Purification Strategies

The choice of purification technique for this compound depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common methods employed are:

  • Column Chromatography: A highly effective method for separating the target compound from byproducts and unreacted starting materials.

  • Recrystallization: A cost-effective technique for purifying solid compounds to a high degree, provided a suitable solvent system is identified.

  • Liquid-Liquid Extraction: Often used as a preliminary purification step to remove water-soluble impurities from the crude reaction mixture.

A typical experimental workflow involves the synthesis of this compound from a suitable precursor, followed by one or more of these purification steps to achieve the desired product quality.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 6-fluoro-4-hydroxyquinoline. Key potential impurities from this reaction include unreacted starting material and poly-brominated species.

Protocol 1: Purification by Column Chromatography

This protocol is recommended for achieving high purity, especially for small to medium-scale reactions.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound.

  • Fraction Collection: Collect fractions in individual tubes.

  • TLC Analysis: Monitor the fractions by TLC using an appropriate mobile phase (e.g., 20% ethyl acetate in hexane) and visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Table 1: Representative Data for Column Chromatography Purification

ParameterValue
Starting Material Crude this compound
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Yield 75-85%
Purity (by HPLC) >98%
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful purification. For a compound similar to this compound, an ethanol/water mixture has been shown to be effective.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 2: Representative Data for Recrystallization Purification

ParameterValue
Starting Material Crude this compound
Solvent System Ethanol/Water
Typical Yield 60-75%
Purity (by HPLC) >99%

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.

Table 3: HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 6-Fluoro-4-hydroxyquinoline reaction Bromination (e.g., with POBr3) start->reaction crude_product Crude this compound reaction->crude_product extraction Liquid-Liquid Extraction (Optional) crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization extraction->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product hplc HPLC Purity Analysis pure_product->hplc nmr Structural Characterization (NMR) pure_product->nmr

Caption: General workflow for synthesis and purification.

Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway

This compound is a precursor to linrodostat, an inhibitor of the IDO1 enzyme.[1] The IDO1 pathway is a key mechanism of immune suppression in cancer.[2][3]

G cluster_pathway IDO1 Signaling Pathway in Cancer cluster_effects Immunosuppressive Effects cluster_inhibition Inhibition by Linrodostat Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_cell_depletion T-cell Proliferation Inhibition Kynurenine->T_cell_depletion Treg_activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_activation Dendritic_cell_inhibition Dendritic Cell Maturation Inhibition Kynurenine->Dendritic_cell_inhibition Linrodostat Linrodostat (from this compound) Linrodostat->IDO1 Inhibits

Caption: IDO1 signaling pathway and its inhibition.

References

Application Notes and Protocols for the Quantification of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Bromo-6-fluoroquinoline. This compound is a dihalogenated quinoline derivative used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer treatments and dyes for OLEDs and solar cells.[1] Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies involving this compound.

The following sections detail two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity, selectivity, and accuracy for the determination of this compound in various matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development and optimization.

PropertyValueReference
CAS Number 661463-17-8[1][2][3][4][5]
Molecular Formula C₉H₅BrFN[3][4][6]
Molecular Weight 226.05 g/mol [3][4]
Appearance Solid[3]
Boiling Point 299.7±20.0°C at 760 mmHg[4]
Storage 2-8°C[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound.[7] Quinolone derivatives are known to have maximum absorption in the UV region, making UV or diode array detectors suitable for their detection after chromatographic separation.[8][9]

Experimental Protocol

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
Instrument HPLC system with a UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength Determined by scanning a standard solution from 200-400 nm to find the λmax. A wavelength around 320-350 nm is expected for quinoline derivatives.[8]

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • The concentration of this compound in the sample solution is determined by comparing its peak area to the calibration curve.

Quantitative Data Summary (Hypothetical)

Calibration Curve Data:

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
Correlation Coefficient (r²) 0.9998

Precision and Accuracy:

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low51.82.598.5
Medium251.21.9101.2
High750.91.599.8

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm) C->E D Prepare Sample Solution D->E F Inject into HPLC System E->F Injection G Separation on C18 Column F->G H UV Detection at λmax G->H I Record Chromatograms H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analyte in Sample K->L GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Working Standards C Inject Sample into GC A->C B Dissolve/Extract Sample B->C D Volatilization & Separation in GC Column C->D E Ionization in MS Source (EI) D->E F Mass Analysis (Quadrupole) E->F G Acquire Total Ion Chromatogram (TIC) F->G H Identify Peak by Retention Time & Mass Spectrum G->H I Quantify using SIM & Calibration Curve H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-6-fluoroquinoline.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to diagnose and resolve them.

Problem 1: Low or No Product Yield

Low or no yield is a frequent challenge in Suzuki coupling reactions. A methodical investigation of the following factors is essential to identify the root cause.

Possible Causes and Solutions:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for the reaction's success. Inactive or inappropriate catalyst systems are a primary cause of low yields.

    • Recommendation: Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective.[1] Pd(dppf)Cl₂ is often a reliable starting point for heteroaryl couplings.[2][3]

  • Suboptimal Base Selection: The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[1][4]

    • Recommendation: The strength and solubility of the base can significantly affect the reaction outcome. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[1] Optimization of the base is often necessary for specific coupling partners.

  • Inappropriate Solvent System: The solvent influences the solubility of reactants, catalyst activity, and reaction selectivity.[1]

    • Recommendation: A range of solvents can be used, frequently in aqueous mixtures. Common choices include 1,4-dioxane, THF, DMF, and toluene.[1] The solvent system must ensure adequate solubility of this compound, the boronic acid/ester, and the base.[1][5]

  • Inadequate Reaction Temperature: Some Suzuki couplings require heating to proceed at an optimal rate.

    • Recommendation: While some highly active catalyst systems work at room temperature, heating is often necessary, typically in the range of 80-120 °C.[1] Microwave irradiation can also be employed to shorten reaction times and potentially improve yields.[1][6]

  • Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1][3]

    • Recommendation: Use high-purity boronic acids. To enhance stability, consider using boronic esters, such as pinacol esters.[1]

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_reagents 1. Check Reagent Quality - Purity of this compound - Freshness of Boronic Acid/Ester - Catalyst and Ligand Integrity start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere (N₂ or Ar) - Anhydrous/Degassed Solvents - Correct Temperature check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved optimize_catalyst 3. Optimize Catalyst System - Screen Different Pd Sources - Screen Bulky/Electron-Rich Ligands check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Resolved optimize_base 4. Optimize Base - Screen Carbonates (K₂CO₃, Cs₂CO₃) - Screen Phosphates (K₃PO₄) - Consider Milder Bases (KF) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement optimize_solvent 5. Optimize Solvent System - Test Dioxane/H₂O, THF/H₂O, DMF - Ensure Solubility of All Components optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_solvent->success Improvement

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired coupled product.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.[7]

    • Cause: This is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[7][8]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[7] Using a pre-catalyst that readily forms the active Pd(0) species can also help minimize this side reaction.[1]

  • Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom, resulting in the formation of 6-fluoroquinoline.

    • Cause: This can be influenced by the choice of base, solvent, and the presence of water.[1] In some cases, it can be a significant side reaction.[9][10]

    • Solution: Screening different bases and solvents may be necessary. Ensuring anhydrous conditions (if appropriate for the specific protocol) can sometimes mitigate dehalogenation.[1]

  • Protodeboronation of the Boronic Acid: As mentioned earlier, this involves the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimizing the presence of water in non-aqueous systems and using a milder base can also be beneficial.[1]

Logical Relationships of Side Reactions

suzuki Suzuki Coupling Cycle homocoupling Boronic Acid Homocoupling suzuki->homocoupling Competes with dehalogenation Dehalogenation of This compound suzuki->dehalogenation Competes with protodeboronation Protodeboronation suzuki->protodeboronation Competes with o2 Presence of O₂ o2->homocoupling pd2 Excess Pd(II) pd2->homocoupling base_solvent Base/Solvent Choice base_solvent->dehalogenation water_base Water/Base water_base->protodeboronation

Caption: Factors contributing to common side reactions in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in Suzuki coupling with quinolines? A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Bromoquinolines, like this compound, are typically more reactive than their chloro-analogs.[1]

Q2: How can I improve the reaction with an unreactive boronic acid? A2: If the boronic acid is unreactive, consider using more forcing reaction conditions, such as higher temperatures or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Additionally, employing a more active catalyst system with bulky, electron-rich ligands is often necessary.

Q3: How do I choose the right base for my reaction? A3: The base is essential for the transmetalation step of the catalytic cycle.[1][4] The optimal base depends on the specific substrates and reaction conditions. A good starting point is to screen common inorganic bases as summarized in the table below.

Q4: What is the best solvent for Suzuki coupling with this compound? A4: There is no single "best" solvent. The ideal choice depends on the solubility of the reactants and the specific catalyst system.[1] A mixed solvent system, such as 1,4-dioxane/water or THF/water, is often effective as it helps to dissolve both the organic substrates and the inorganic base.[3]

Q5: Is it necessary to degas the reaction mixture? A5: Yes, it is highly recommended to thoroughly degas the solvents and the reaction mixture with an inert gas (argon or nitrogen).[7] Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][8]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[3]
Ligand SPhos, XPhos (if using Pd₂(dba)₃ or Pd(OAc)₂)Bulky, electron-rich ligands can improve yields for challenging substrates.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution is typically used. K₃PO₄ is often effective for heteroaryl couplings.[3]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixed solvent system helps to dissolve both organic and inorganic reagents.[1][3]
Temperature 80 - 110 °COptimization may be required based on the specific catalyst and substrates.[3]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low Yield Inactive CatalystScreen different Pd sources and ligands (e.g., Buchwald ligands).[1]
Suboptimal Base/SolventScreen various bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, THF/H₂O).
Boronic Acid InstabilityUse fresh, high-purity boronic acid or consider a more stable boronic ester.[1]
Homocoupling Presence of OxygenThoroughly degas all solvents and the reaction mixture.[7]
Excess Pd(II)Use a pre-catalyst that rapidly forms active Pd(0).
Dehalogenation Inappropriate Base/SolventScreen different base and solvent combinations; consider anhydrous conditions.[1]

Experimental Protocols

Generalized Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent system via syringe. The final concentration of the quinoline substrate is typically between 0.1-0.2 M.[3]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

reagents 1. Combine Reactants - this compound - Boronic Acid - Base - Catalyst inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-fluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of 4-Bromo-6-fluoroquinoline. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the functionalization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with various boronic acids or esters.

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki couplings involving haloquinolines can stem from several factors. Here is a troubleshooting guide to address the most common issues:

  • Catalyst Inactivation: The quinoline nitrogen can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.

  • Inefficient Oxidative Addition: The C-Br bond at the 4-position of the quinoline ring needs to undergo oxidative addition to the Pd(0) catalyst.

    • Solution: Ensure your palladium source is effective. Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.

  • Boronic Acid Decomposition: Boronic acids, especially heteroaryl derivatives, can be prone to protodeboronation, particularly in the presence of aqueous bases.

    • Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).

  • Suboptimal Base and Solvent: The choice of base and solvent system is crucial for both solubility and reactivity.

    • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. A mixed solvent system like dioxane/water or toluene/water is often necessary to dissolve both the organic substrate and the inorganic base.

  • Inadequate Temperature: Aryl bromides generally require higher temperatures for efficient coupling compared to aryl iodides.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.

Q2: I am seeing significant formation of a homocoupled boronic acid byproduct. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture.

  • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

start Low or No Yield reagent_check 1. Check Reagent Quality - Fresh boronic acid? - Active catalyst? - Dry, degassed solvent? - Anhydrous base? start->reagent_check Start Here catalyst_screen 2. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂) - Screen bulky ligands (e.g., SPhos, XPhos) reagent_check->catalyst_screen If Reagents are OK base_solvent 3. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent system (e.g., Dioxane/H₂O) catalyst_screen->base_solvent If Still Low Yield temp_time 4. Temperature & Time Adjustment - Increase temperature (80-110 °C) - Monitor reaction over time base_solvent->temp_time If No Improvement success Improved Yield temp_time->success If Successful

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds from this compound and a variety of amines.

Q1: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. What should I optimize?

A1: Several factors can contribute to low yields in Buchwald-Hartwig aminations. A systematic optimization approach is recommended:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount.

    • Solution: For challenging substrates, pre-catalysts are often more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂. Bulky, electron-rich ligands like Xantphos, BINAP, or DavePhos are generally preferred as they promote both oxidative addition and reductive elimination.[1]

  • Base Selection: The strength and solubility of the base are critical.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalytic species.

    • Solution: Toluene, dioxane, and THF are common choices. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Aryl bromides typically require elevated temperatures for efficient amination.

    • Solution: A temperature range of 80-120 °C is common. Higher temperatures may be necessary for less reactive amines or when using weaker bases.[1]

Q2: I am observing dehalogenation of my this compound starting material. How can I prevent this side reaction?

A2: Dehalogenation (replacement of the bromine with a hydrogen atom) can compete with the desired amination.

  • Solution: This side reaction can be influenced by the choice of ligand and the reaction temperature. Screening different ligands can sometimes mitigate this issue. Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can also be beneficial. Ensure that your reagents and solvents are free of any potential reducing agents.

Experimental Workflow for Buchwald-Hartwig Amination

setup 1. Reaction Setup - Add this compound,  amine, base, Pd catalyst, and ligand  to a dry reaction vessel. inert 2. Inert Atmosphere - Evacuate and backfill  with Argon or Nitrogen  (repeat 3x). setup->inert solvent 3. Solvent Addition - Add anhydrous, degassed  solvent via syringe. inert->solvent reaction 4. Reaction - Heat to the desired temperature  (e.g., 90-110 °C) with stirring. solvent->reaction monitoring 5. Monitoring - Track progress by TLC or LC-MS. reaction->monitoring workup 6. Workup & Purification - Aqueous workup, extraction,  and column chromatography. monitoring->workup

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Q1: My Sonogashira coupling with this compound is not proceeding or is giving a low yield. What are the common pitfalls?

A1: The Sonogashira coupling of aryl bromides can be challenging due to the slower oxidative addition step compared to aryl iodides.

  • Insufficient Temperature: Aryl bromides often require heating to react efficiently.

    • Solution: If the reaction is being run at room temperature, a gradual increase to 60-100 °C may be necessary.

  • Catalyst Deactivation: The palladium catalyst can decompose, often indicated by the formation of a black precipitate (palladium black).

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed. The choice of phosphine ligand is also crucial for stabilizing the catalytic species.

  • Inappropriate Ligand: The ligand plays a key role in promoting the oxidative addition.

    • Solution: For aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.

  • Poor Reagent Quality: Impurities in the solvent or base can hinder the reaction.

    • Solution: Use anhydrous, degassed solvents. Distilling the amine base (e.g., triethylamine) can be advantageous.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I suppress this side reaction?

A2: The homocoupling of the terminal alkyne to form a 1,3-diyne is a common side reaction, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Solution:

    • Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction without a copper co-catalyst. This may require a higher catalyst loading or a more active palladium catalyst/ligand system.

    • Rigorous Degassing: If using a copper co-catalyst, ensure the reaction mixture is scrupulously deoxygenated.

    • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Troubleshooting Logic for Sonogashira Coupling

issue Low Yield / No Reaction temp Increase Temperature (60-100 °C) issue->temp Check catalyst Use Fresh Catalyst & Degas Thoroughly issue->catalyst Check ligand Screen Bulky, Electron-Rich Ligands issue->ligand Check side_reaction Alkyne Homocoupling copper_free Employ Copper-Free Conditions side_reaction->copper_free Solution degas Rigorous Degassing side_reaction->degas Alternative

Caption: A troubleshooting guide for common issues in Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position of this compound can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.

Q1: I am attempting a nucleophilic aromatic substitution on the 6-fluoro position, but the reaction is not proceeding. Why is this and what can I do?

A1: SNAr reactions require the aromatic ring to be sufficiently electron-deficient to be attacked by a nucleophile. The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Insufficient Ring Activation: While the quinoline ring is somewhat electron-deficient, it may not be activated enough for reaction with weaker nucleophiles.

    • Solution: Use a very strong nucleophile (e.g., alkoxides, thiolates, or secondary amines like piperidine).

  • Inadequate Reaction Conditions: SNAr reactions often require forcing conditions.

    • Solution: Increase the reaction temperature. The use of a polar aprotic solvent such as DMSO or DMF can also accelerate the reaction by solvating the cation of the nucleophilic salt and leaving the "naked" anionic nucleophile more reactive.

  • Leaving Group Ability: Fluorine is a good leaving group for SNAr reactions because of its high electronegativity, which activates the ring towards nucleophilic attack. However, the subsequent expulsion of the fluoride ion can sometimes be a slow step.

Q2: How can I selectively functionalize the 6-fluoro position without affecting the 4-bromo position?

A2: Generally, SNAr reactions at the fluoro-substituted position and palladium-catalyzed cross-coupling reactions at the bromo-substituted position are orthogonal. The conditions for SNAr (strong nucleophile, often at high temperature) are typically not conducive to palladium catalysis, and vice versa. Therefore, by choosing the appropriate reaction type, selective functionalization can be achieved. For SNAr at the 6-position, the 4-bromo substituent will typically remain intact.

Quantitative Data Summary

The following tables provide representative reaction conditions and yields for the functionalization of this compound and closely related analogs. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile with Various Arylboronic Acids *

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1280-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1282-92
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1275-85
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1270-80

*Data adapted for a structurally similar substrate and represents typical yields.

Table 2: Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives *

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11060-88
2PyrrolidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11060-88
3AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100~85
4N-MethylanilinePd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane100~90

*Data compiled from reactions on 6-bromoquinolines and represents typical yields.[2]

Table 3: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes *

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1685
21-HexynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1693
34-EthynyltoluenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1691
43-Ethynyl-N,N-dimethylanilinePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1690

*Data from a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is highly recommended.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the quinoline substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and perform an appropriate aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a degassed solution of this compound (1.1 equiv.) in a suitable solvent system (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and the copper co-catalyst (e.g., CuI, 30 mol%).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like dichloromethane (DCM), wash with dilute aqueous acid (e.g., 2 M HCl) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide or piperidine, 1.5-2.0 equiv.).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Bromo-6-fluoroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory method is the conversion of 6-fluoro-4-hydroxyquinoline to this compound using a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). This reaction effectively replaces the hydroxyl group at the 4-position with a bromine atom.

Q2: What are the potential side reactions when using phosphorus tribromide (PBr₃) for the bromination of 6-fluoro-4-hydroxyquinoline?

A2: Several side reactions can occur, leading to impurities in the final product. These include:

  • Incomplete Reaction: Unreacted 6-fluoro-4-hydroxyquinoline may remain in the reaction mixture.

  • Polybromination: The quinoline ring is susceptible to further electrophilic substitution, which can lead to the formation of di- or tri-brominated quinoline derivatives. The presence of the activating hydroxyl group in the starting material can exacerbate this.[1][2][3]

  • Formation of Phosphate Esters: Phosphorus-based reagents can react with the hydroxyl group to form stable phosphate ester intermediates or byproducts that may be difficult to remove.[4][5]

  • Hydrolysis of the Product: If water is present during the reaction or work-up, the this compound product can hydrolyze back to 6-fluoro-4-hydroxyquinoline.

Q3: How can I minimize the formation of polybrominated side products?

A3: To reduce polybromination, you can:

  • Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common, but a large excess should be avoided.

  • Maintain a low reaction temperature to decrease the rate of electrophilic aromatic substitution on the ring.

  • Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.

Q4: Are there alternative brominating agents I can use to avoid issues with phosphorus-based reagents?

A4: Yes, other brominating agents can be employed. For instance, the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), can convert the hydroxyl group to a bromide under milder, neutral conditions. This can help to avoid the formation of phosphate esters and reduce acid-catalyzed side reactions.

Q5: What are the best practices for purifying the crude this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be an effective method for obtaining a highly pure product. It is crucial to ensure the crude product is completely dry before purification to prevent hydrolysis on the silica gel column.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential CauseRecommended Action
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature incrementally.
Degradation of the product Harsh reaction conditions (high temperature or prolonged reaction time) can lead to product degradation. Attempt the reaction at a lower temperature for a longer duration.
Hydrolysis during work-up Ensure all work-up steps are performed under anhydrous conditions until the quenching step. Use dried solvents and glassware.
Inefficient brominating agent The activity of phosphorus-based reagents can decrease over time due to hydrolysis. Use a freshly opened bottle or distill the reagent before use.
Issue 2: Presence of Multiple Spots on TLC After Reaction (Indicating Impurities)
Potential CauseRecommended Action
Polybromination Reduce the equivalents of the brominating agent. Add the brominating agent slowly and maintain a low reaction temperature.
Unreacted starting material Increase the reaction time or temperature slightly. Ensure the brominating agent is active.
Formation of phosphate esters During the aqueous work-up, adjust the pH to hydrolyze any labile phosphate esters. Alternatively, consider using a non-phosphorus-based bromination method like the Appel reaction.

Quantitative Data on Side Product Formation (Hypothetical)

The following table provides hypothetical data on the relative abundance of the desired product and key side products under different reaction conditions to illustrate the impact of reaction parameters.

ConditionTemperature (°C)PBr₃ (equivalents)Desired Product (%)Unreacted Starting Material (%)Polybrominated Impurities (%)
A801.2751510
B1001.285510
C801.570525
D601.2603010

Experimental Protocols

Synthesis of this compound from 6-fluoro-4-hydroxyquinoline

Materials:

  • 6-fluoro-4-hydroxyquinoline

  • Phosphorus tribromide (PBr₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 6-fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (5-10 volumes), slowly add phosphorus tribromide (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway for the Synthesis of this compound

G Synthesis of this compound A 6-fluoro-4-hydroxyquinoline C PBr3 / DMF A->C B This compound (Desired Product) C->B caption Figure 1. Main reaction pathway.

Caption: Figure 1. Main reaction pathway.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Yield of Product Check_Completion Check TLC for Starting Material Start->Check_Completion SM_Present Starting Material Present? Check_Completion->SM_Present Increase_Time Increase Reaction Time/ Temperature SM_Present->Increase_Time Yes No_SM No Starting Material Present SM_Present->No_SM No Check_Reagent Check PBr3 Activity Increase_Time->Check_Reagent End Yield Improved Increase_Time->End Check_Reagent->End Check_Degradation Evidence of Degradation? No_SM->Check_Degradation Lower_Temp Lower Reaction Temperature Check_Degradation->Lower_Temp Yes Check_Workup Review Work-up Procedure Check_Degradation->Check_Workup No Lower_Temp->End Check_Workup->End caption Figure 2. Troubleshooting workflow for low yield.

Caption: Figure 2. Troubleshooting workflow for low yield.

Potential Side Reactions Overview

G Potential Side Reactions Start 6-fluoro-4-hydroxyquinoline + PBr3 Product This compound Start->Product Main Reaction Side_Reaction1 Polybromination Start->Side_Reaction1 Side_Reaction2 Phosphate Ester Formation Start->Side_Reaction2 Side_Reaction3 Incomplete Reaction Start->Side_Reaction3 Side_Reaction4 Hydrolysis Product->Side_Reaction4 H2O caption Figure 3. Overview of potential side reactions.

Caption: Figure 3. Overview of potential side reactions.

References

Improving yield and purity of 4-Bromo-6-fluoroquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-6-fluoroquinoline, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed method is the bromination of 6-fluoro-4-hydroxyquinoline using a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) in a suitable solvent like N,N-dimethylformamide (DMF).

Q2: What are the primary challenges in the synthesis of this compound?

A2: Researchers may encounter challenges such as incomplete reactions, the formation of side products, and difficulties in purifying the final product. Specific issues can include low yields, the presence of unreacted starting material, and the formation of isomeric or di-brominated impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as ethyl acetate/hexane, can be used for this purpose.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both PBr₃ and POCl₃ are corrosive and react violently with water, releasing toxic fumes.[1] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the brominating agents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. - Optimize Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. A temperature of around 45-60°C is often reported. - Increase Stoichiometry of Brominating Agent: A slight excess (e.g., 1.1-1.5 equivalents) of the brominating agent may be necessary to drive the reaction to completion.
Hydrolysis of Brominating Agent - Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (nitrogen or argon).
Product Loss During Workup - Careful pH Adjustment: When neutralizing the reaction mixture, add the base slowly to avoid localized high pH, which could potentially lead to product degradation. - Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Formation of Side Products - Control Reaction Temperature: Overheating can lead to the formation of undesired byproducts. Maintain the recommended reaction temperature. - Slow Addition of Reagents: Add the brominating agent dropwise to the reaction mixture to control the reaction rate and minimize side reactions.
Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Starting Material (6-fluoro-4-hydroxyquinoline) - Optimize Reaction Conditions: Refer to the "Low Reaction Yield" section to ensure the reaction goes to completion. - Purification: Unreacted starting material can typically be removed by column chromatography. Due to its higher polarity, it will have a lower Rf value on TLC.
Formation of Di-brominated Byproducts - Control Stoichiometry: Use a controlled amount of the brominating agent to minimize over-bromination. - Purification: Di-brominated products can be separated from the desired mono-brominated product by careful column chromatography.
Presence of Phosphorous Byproducts - Aqueous Workup: Thoroughly wash the organic layer with water and a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove water-soluble phosphorus species.
Product Hydrolysis During Workup - Minimize Contact with Water: Perform the aqueous workup efficiently and avoid prolonged exposure of the product to the aqueous phase, especially under basic conditions.

Experimental Protocols

Synthesis of this compound from 6-Fluoro-4-hydroxyquinoline

Materials:

  • 6-Fluoro-4-hydroxyquinoline

  • Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF.

  • Heat the solution to the desired reaction temperature (e.g., 45-60°C).

  • Slowly add the brominating agent (PBr₃ or POCl₃, 1.1-1.5 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Purification by Recrystallization
  • Dissolve the crude or partially purified this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).[2]

  • If there are insoluble impurities, perform a hot filtration to remove them.[3]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterVariationEffect on YieldEffect on PurityNotes
Temperature Low (e.g., RT)Lower yield, incomplete reactionHigher purity (fewer side products)Reaction may be very slow.
Optimal (45-60°C)Higher yieldGood purityBalances reaction rate and side product formation.
High (>70°C)May decrease due to degradationLower purity (increased side products)Increased risk of di-bromination and decomposition.
PBr₃ Stoichiometry <1.1 eqLow yieldHigh purityIncomplete conversion of starting material.
1.1 - 1.5 eqOptimal yieldGood purityEnsures complete conversion without excessive side reactions.
>1.5 eqYield may not significantly increaseLower purityIncreased risk of di-bromination and purification challenges.
Reaction Time Too shortLow yieldHigh purity of isolated productIncomplete reaction.
OptimalHigh yieldGood purityDetermined by TLC monitoring.
Too longMay decrease slightlyMay decrease due to side reactionsPotential for byproduct formation with prolonged heating.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Yield Issue impure_product Impure Product problem->impure_product Purity Issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Product Loss During Workup? low_yield->workup_loss side_reactions Significant Side Reactions? low_yield->side_reactions start_material Unreacted Starting Material? impure_product->start_material byproducts Formation of Byproducts? impure_product->byproducts sol_incomplete_rxn Increase Reaction Time/Temp Increase PBr3 Stoichiometry incomplete_rxn->sol_incomplete_rxn sol_workup_loss Careful pH Adjustment Thorough Extraction workup_loss->sol_workup_loss sol_side_reactions Control Temperature Slow Reagent Addition side_reactions->sol_side_reactions end_node Improved Yield & Purity sol_incomplete_rxn->end_node sol_workup_loss->end_node sol_side_reactions->end_node sol_start_material Optimize Reaction Conditions Column Chromatography start_material->sol_start_material sol_byproducts Control Stoichiometry Column Chromatography/Recrystallization byproducts->sol_byproducts sol_start_material->end_node sol_byproducts->end_node

Caption: Troubleshooting workflow for this compound synthesis.

ReactionPathway start 6-Fluoro-4-hydroxyquinoline reagent PBr3 / DMF intermediate Intermediate (Phosphorous Ester) start->intermediate Activation of Hydroxyl side_product1 Unreacted Starting Material start->side_product1 Incomplete Reaction reagent->intermediate product This compound intermediate->product Nucleophilic Attack by Br- side_product2 Di-brominated Product product->side_product2 Over-bromination

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 4-Bromo-6-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to facilitate successful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or failing?

A1: Low conversion or reaction failure with this compound is a common challenge primarily due to two factors:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate strongly to the palladium catalyst. This forms stable, inactive complexes that halt the catalytic cycle.[1]

  • Substrate Reactivity: While the Carbon-Bromine bond is generally reactive in palladium-catalyzed cross-coupling, the electronic properties of the fluoroquinoline ring can influence the oxidative addition step.[2]

Q2: How can I mitigate catalyst deactivation when working with this compound?

A2: Several strategies can be employed to minimize catalyst poisoning:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, disfavoring coordination with the quinoline nitrogen, and promote the desired catalytic cycle steps.

  • Catalyst Precursor: Utilize pre-formed palladium(0) sources or efficient pre-catalysts to ensure the active catalytic species is readily available.

  • Reaction Conditions: Carefully optimize the reaction temperature. While higher temperatures can increase reaction rates, they might also accelerate catalyst decomposition.

Q3: Which type of cross-coupling reaction is most suitable for this compound?

A3: this compound is a versatile substrate for several common cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method.[2]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5]

The choice of reaction will depend on the desired final product.

Q4: What are the key considerations for choosing a suitable ligand?

A4: Ligand selection is critical for a successful outcome. For electron-deficient substrates like this compound, bulky and electron-rich ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Examples include biaryl phosphine ligands (e.g., SPhos, XPhos) for Suzuki and Buchwald-Hartwig reactions, and phosphine or N-heterocyclic carbene (NHC) ligands for Sonogashira couplings.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere. - Use a pre-activated Pd(0) source or a reliable precatalyst. - Degas the reaction mixture thoroughly to remove oxygen.
Catalyst Poisoning - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Increase the catalyst and/or ligand loading in increments.
Incorrect Base - The choice of base is crucial and substrate-dependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig; Et₃N, DIPA for Sonogashira). - Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Suboptimal Solvent - The solvent can significantly impact solubility and reaction kinetics. Common choices include dioxane, toluene, and DMF. - Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments. Many cross-coupling reactions require heating (80-120 °C).
Issue 2: Formation of Side Products
Side Product Possible Cause & Mitigation
Homocoupling of Boronic Acid (Suzuki) - Cause: Presence of oxygen. - Mitigation: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
Hydrodehalogenation (Reduction of C-Br) - Cause: Presence of water or other protic sources; certain catalyst/ligand combinations. - Mitigation: Use anhydrous solvents and reagents. Screen different ligands and bases.
Alkyne Homocoupling (Glaser Coupling - Sonogashira) - Cause: Often promoted by the copper co-catalyst in the presence of oxygen. - Mitigation: Employ copper-free Sonogashira conditions or ensure rigorous exclusion of air.

Data Presentation: Recommended Catalyst Systems

The following tables provide starting points for catalyst selection for the cross-coupling of this compound. The data is based on established methodologies for structurally similar bromo-N-heterocycles and should be optimized for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling

Palladium Precursor Ligand Base Solvent Temp (°C) Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-10070-95
Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O90-11075-98
Pd(dppf)Cl₂-Na₂CO₃DMF/H₂O80-10065-90
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10060-85

Table 2: Buchwald-Hartwig Amination

Palladium Precursor Ligand Base Solvent Temp (°C) Typical Yield Range (%)
Pd₂(dba)₃XantphosNaOtBuToluene90-11070-95
Pd(OAc)₂RuPhosK₃PO₄Dioxane10075-98
Pd₂(dba)₃BINAPCs₂CO₃Toluene10065-90
G3-XPhos Precatalyst-LHMDSTHF80-10080-99

Table 3: Sonogashira Coupling

Palladium Precursor Co-catalyst Ligand Base Solvent Temp (°C) Typical Yield Range (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF/DMF60-8070-95
Pd(PPh₃)₄CuI-DIPAToluene8065-90
Pd(OAc)₂-XPhosCs₂CO₃Dioxane10075-95 (Copper-free)
PdCl₂(dppf)CuI-Et₃NDMF80-10070-92

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization of reactant ratios, catalyst loading, temperature, and reaction time is crucial for achieving the best results with your specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Mixing Mixing Reagents->Mixing Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic Start Start Coupling_Type Coupling_Type Start->Coupling_Type Suzuki Suzuki Coupling_Type->Suzuki C-C Buchwald_Hartwig Buchwald_Hartwig Coupling_Type->Buchwald_Hartwig C-N Sonogashira Sonogashira Coupling_Type->Sonogashira C-C(sp) Ligand_Screen Ligand_Screen Suzuki->Ligand_Screen Buchwald_Hartwig->Ligand_Screen Sonogashira->Ligand_Screen Base_Screen Base_Screen Ligand_Screen->Base_Screen Solvent_Optimization Solvent_Optimization Base_Screen->Solvent_Optimization Check_Yield Check_Yield Solvent_Optimization->Check_Yield Optimized_Conditions Optimized_Conditions Check_Yield->Optimized_Conditions High Yield Troubleshoot Troubleshoot Check_Yield->Troubleshoot Low Yield

Caption: Logical workflow for catalyst and condition selection.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Bromo-6-fluoroquinoline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why might I be experiencing poor solubility with this compound?

A2: Low solubility of quinoline derivatives can stem from their molecular structure. The quinoline core is largely hydrophobic, and strong intermolecular forces within the crystal lattice of the solid can hinder solvation by solvent molecules. The specific substituents, in this case, bromine and fluorine, also influence solubility.[4]

Q3: What are the initial steps to take when this compound does not dissolve in my chosen solvent?

A3: The first step is to try preparing a high-concentration stock solution in a strong organic solvent and then diluting it into your desired solvent system. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of compounds that are difficult to dissolve.[5] Gentle heating and sonication can also aid in dissolution.[5]

Q4: Can adjusting the pH of the solution improve the solubility of this compound?

A4: Yes, for quinoline compounds, which are typically weak bases, modifying the pH can significantly impact solubility. Decreasing the pH of a solution can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[4][6]

Q5: Are there any common techniques to enhance the solubility of quinoline derivatives like this compound?

A5: Several methods are commonly employed to improve the solubility of substituted quinolines. These include physical and chemical modifications such as co-solvency, salt formation, solid dispersion, and cyclodextrin complexation.[4]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my primary solvent.

  • Possible Cause: The intrinsic solubility of this compound in your selected solvent is low.

  • Solution:

    • Try a stronger solvent: Attempt to dissolve the compound in a small amount of a polar aprotic solvent like DMSO, DMF, or DMA.

    • Use a co-solvent: If your experimental system allows, creating a mixture of solvents (co-solvency) can enhance solubility.[7] For example, adding a small percentage of DMSO to a less polar solvent might be effective.

    • Apply gentle heat and agitation: Warming the solvent while stirring or using an ultrasonic bath can help overcome the energy barrier for dissolution.[5] Be cautious with temperature to avoid degradation of the compound.

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Possible Cause: The initial concentration exceeds the equilibrium solubility in the solvent system, leading to a supersaturated and unstable solution.

  • Solution:

    • Reduce the concentration: Prepare a more dilute solution.

    • Optimize the co-solvent ratio: If using a co-solvent system, systematically vary the ratio of the solvents to find a mixture that maintains the desired concentration in solution.

    • Consider temperature effects: Ensure the temperature of the solution is maintained, as a decrease in temperature can reduce solubility.

Issue 3: I need to use an aqueous buffer, but my DMSO stock solution of this compound precipitates upon dilution.

  • Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO) is not high enough to maintain the solubility of the hydrophobic compound in the aqueous buffer.

  • Solution:

    • Increase the co-solvent concentration: If your experiment can tolerate it, increase the percentage of the organic solvent in the final aqueous solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with biological assays.[5]

    • Incorporate solubilizing excipients: The addition of surfactants or cyclodextrins to the aqueous buffer can help to keep the compound in solution by forming micelles or inclusion complexes.[4][5]

    • Adjust the pH of the buffer: As quinolines are weak bases, lowering the pH of the buffer may increase the solubility of the protonated form of the compound.[4]

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 661463-17-8[1][8][9][10]
Molecular Formula C₉H₅BrFN[9][10]
Molecular Weight 226.05 g/mol [9][10]
Appearance Off-white solid powder[1]
Melting Point 77-78 °C[1]
Boiling Point 299.7 ± 20.0 °C (Predicted)[8][9]
pKa 2.71 ± 0.16 (Predicted)[8]

Qualitative Solubility Data

SolventSolubilityCompoundReference(s)
WaterNot knownThis compound[1]
Other SolventsNot knownThis compound[1]
MethanolGood solubility4-bromo-6-fluoroisoquinoline[2]
DMSOGood solubility4-bromo-6-fluoroisoquinoline[2]
Hot WaterReadily dissolvesQuinoline (parent compound)[11]
Most Organic SolventsReadily dissolvesQuinoline (parent compound)[11]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent.[3]

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Analyze the standards using a suitable analytical method (e.g., HPLC, UV-Vis) and construct a calibration curve of signal versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Analysis:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the calibration curve.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol for Solubility Enhancement using Co-solvency

This protocol provides a general approach to improving the solubility of this compound by using a co-solvent system.[7]

Materials:

  • This compound

  • Primary solvent (in which solubility is low)

  • Co-solvent (a water-miscible organic solvent in which the compound is more soluble, e.g., DMSO, ethanol)

  • The same equipment as listed in the solubility determination protocol.

Procedure:

  • Co-solvent Screening:

    • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 95:5, 90:10, 80:20 v/v).

    • Determine the solubility of this compound in each of these co-solvent mixtures using the equilibrium solubility protocol described above.

  • Preparation of a Concentrated Stock Solution:

    • Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock solution.

  • Dilution into the Final Solvent System:

    • Carefully dilute the stock solution into the primary solvent to achieve the desired final concentration and co-solvent ratio.

    • Observe for any precipitation. If precipitation occurs, adjust the final concentration or the co-solvent ratio.

Visualizations

G Workflow for Determining Equilibrium Solubility A Prepare Calibration Curve E Analyze Sample (HPLC/UV-Vis) A->E B Add Excess Solid to Solvent C Equilibrate in Thermostatic Shaker B->C D Centrifuge and Filter Supernatant C->D D->E F Calculate Solubility E->F

Caption: Workflow for determining the equilibrium solubility of a compound.

G Troubleshooting Logic for Solubility Issues Start Compound Insoluble? TryStrongerSolvent Use Stronger Solvent (e.g., DMSO) Start->TryStrongerSolvent Yes UseCoSolvent Implement Co-Solvent System Start->UseCoSolvent Yes HeatAndAgitate Apply Gentle Heat/Sonication Start->HeatAndAgitate Yes Success Solubility Achieved Start->Success No Precipitation Precipitation Occurs? TryStrongerSolvent->Precipitation UseCoSolvent->Precipitation HeatAndAgitate->Precipitation ReduceConcentration Lower Concentration Precipitation->ReduceConcentration Yes OptimizeRatio Optimize Co-Solvent Ratio Precipitation->OptimizeRatio Yes AdjustpH Adjust pH of Aqueous Buffer Precipitation->AdjustpH Yes, in aqueous buffer AddExcipients Add Surfactants/Cyclodextrins Precipitation->AddExcipients Yes, in aqueous buffer Failure Further Optimization Needed Precipitation->Failure No, still insoluble ReduceConcentration->Success OptimizeRatio->Success AdjustpH->Success AddExcipients->Success

Caption: A logical workflow for troubleshooting solubility problems.

References

Preventing dehalogenation of 4-Bromo-6-fluoroquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-6-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the 4-position of the quinoline ring is replaced by a hydrogen atom. This reaction converts your starting material, this compound, into the byproduct 6-fluoroquinoline, which reduces the yield of your target molecule and complicates the purification process.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] These highly reactive species can participate in a competing reaction pathway that leads to the reduction of the C-Br bond. Sources of these hydride species can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides through processes like β-hydride elimination, especially at elevated temperatures.[2]

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.[1][2] Solvents like DMF can also degrade at high temperatures to produce hydride sources.

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids or silanes, can contribute to the formation of Pd-H.[1]

Q3: How does the choice of catalyst and ligand impact dehalogenation?

A3: The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle.[2] This acceleration allows the desired C-C or C-N bond formation to outcompete the undesired dehalogenation pathway. For challenging substrates, ligands such as XPhos, SPhos, RuPhos, or dppf often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[2][3]

Q4: Which bases and solvents are recommended to minimize dehalogenation?

A4: To minimize the formation of Pd-H species, it is advisable to use weaker, non-nucleophilic inorganic bases. Options like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred over strong alkoxide bases.[2] For solvents, anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are recommended.[2][3] It is crucial to use dry solvents and ensure all reagents are anhydrous to minimize water content.

Troubleshooting Guide for Dehalogenation

If you are observing a significant amount of the dehalogenated byproduct (6-fluoroquinoline), follow this systematic troubleshooting guide.

Issue: Low yield of the desired product with a significant amount of 6-fluoroquinoline detected by TLC, GC-MS, or LC-MS.

Troubleshooting Workflow Diagram

G start Dehalogenation Observed reagent_check 1. Reagent & Atmosphere Integrity Check - Use fresh, high-purity reagents? - Anhydrous solvents & base? - Strictly inert (Ar/N2) atmosphere? start->reagent_check catalyst_ligand 2. Catalyst & Ligand Optimization - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, dppf). - Use a pre-catalyst (e.g., Pd2(dba)3). reagent_check->catalyst_ligand If problem persists base_solvent 3. Base & Solvent Screening - Replace alkoxide bases with K3PO4 or Cs2CO3. - Ensure solvent is anhydrous (Toluene, Dioxane). catalyst_ligand->base_solvent temp_time 4. Temperature & Time Adjustment - Lower the reaction temperature. - Monitor reaction to avoid prolonged heating after completion. base_solvent->temp_time success Problem Resolved temp_time->success

Caption: A stepwise workflow for troubleshooting dehalogenation.

Data on Reaction Conditions

The following table summarizes recommended starting conditions for palladium-catalyzed cross-coupling reactions with this compound, optimized to minimize dehalogenation.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Potential Outcome
Suzuki-Miyaura Pd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-100High yield, <5% dehalogenation
Buchwald-Hartwig Pd(OAc)₂ (2.0)XPhos (4.0)K₂CO₃ (2.5)1,4-Dioxane100-110Good yield, minimal dehalogenation
Stille Pd(PPh₃)₄ (5.0)--Toluene90-110Moderate to good yield
Sonogashira PdCl₂(PPh₃)₂ (2.0)-Et₃N (3.0)THF50-65High yield, dehalogenation is less common

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline optimized to reduce the dehalogenation of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Preparation: In a glovebox or under a strict argon/nitrogen atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas (argon or nitrogen) three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration of the substrate is typically between 0.1-0.2 M.

  • Reaction: Vigorously stir the reaction mixture and heat to the desired temperature (e.g., 90 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Mechanistic Insight: Desired Coupling vs. Dehalogenation

The following diagram illustrates the competition between the desired cross-coupling catalytic cycle and the undesired dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA + Ar-Br TM Transmetalation (Ar-Pd(II)-R) OA->TM + R-B(OH)2 PdH Pd-H Species OA->PdH + H- source RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R (Product) RE->Product RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Byproduct Ar-H (Byproduct) RE_H->Byproduct

Caption: Competing catalytic pathways in Pd-catalyzed reactions.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the synthesis of 4-Bromo-6-fluoroquinoline, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] Here, you will find detailed troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to help you manage impurities and optimize your synthetic process.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis of this compound, helping you identify causes and implement effective solutions.

Q1: My final product shows a significant peak corresponding to the starting material, 6-fluoro-4-hydroxyquinoline. What went wrong?

A1: This indicates an incomplete bromination reaction. Several factors could be responsible:

  • Insufficient Brominating Agent: The amount of phosphorus tribromide (PBr₃) or another brominating agent used may have been insufficient for complete conversion.[3]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. However, excessively high temperatures can lead to decomposition.[4]

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Moisture Contamination: The presence of water can consume the brominating agent and inhibit the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.[4]

Q2: I am observing a persistent impurity with a molecular weight of 147.11 g/mol in my final product. What is it and how can I remove it?

A2: This impurity is likely 6-fluoroquinoline, the debrominated side product. Its formation can be promoted by certain reaction or work-up conditions.

  • Formation: Reductive environments during the reaction or purification can lead to the cleavage of the C-Br bond.

  • Removal: Due to their similar polarities, separating this compound from 6-fluoroquinoline can be challenging.

    • Recrystallization: Careful recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may enrich the desired product.

    • Column Chromatography: Meticulous column chromatography on silica gel with a non-polar eluent system is often effective.[3]

Q3: The yield of my cyclization step to form the quinoline ring is very low, and I'm getting a lot of tar-like byproducts. What are the common causes?

A3: Low yields and tar formation in quinoline synthesis, such as the Gould-Jacobs reaction, are common issues.[4][5]

  • Suboptimal Temperature: The high temperatures required for thermal cyclization can also cause decomposition and polymerization if not carefully controlled.[4][6] High-boiling point solvents like diphenyl ether are often used to maintain a consistent high temperature.[7][8]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. An unsuitable catalyst can promote side reactions.[4]

  • Substrate Reactivity: Electron-withdrawing groups on the aniline precursor can deactivate the ring, making the cyclization step more difficult and favoring polymerization.[4]

  • Oxidation: In some quinoline syntheses like the Skraup reaction, the oxidizing agent must be mild enough to prevent degradation of the reactants and products.[9]

Frequently Asked Questions (FAQs)

Q: What is a common and reliable synthetic route to this compound?

A: A widely used method involves two key stages:

  • Gould-Jacobs Reaction: An aniline derivative, in this case, 4-fluoroaniline, is reacted with an ethoxymethylenemalonic ester. The resulting intermediate is then cyclized at high temperature to form 6-fluoro-4-hydroxyquinoline.

  • Bromination: The hydroxyl group at the 4-position is then replaced with bromine using a suitable brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to yield the final product.[3]

Q: Which analytical techniques are most effective for monitoring the purity of this compound?

A: A combination of methods is recommended for a comprehensive purity assessment:[10]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the main component and non-volatile impurities. A C18 reversed-phase column with a gradient of water and acetonitrile (often with a formic acid modifier) is typically used.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile or semi-volatile impurities and residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities. Quantitative NMR (qNMR) can determine absolute purity without needing a specific reference standard for the analyte.[10]

Q: What are the critical safety precautions when working with reagents like PBr₃ or POCl₃?

A: These reagents are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that anhydrous conditions are maintained throughout the reaction.[4]

Impurity Profile & Control Strategies

Managing impurities is critical for ensuring the quality and reliability of this compound for downstream applications.

Impurity Name Structure Typical Origin Control & Mitigation Strategy
6-Fluoro-4-hydroxyquinolineC₉H₆FNOIncomplete bromination of the intermediate.[3]Ensure stoichiometric or slight excess of brominating agent; optimize reaction time and temperature; use anhydrous reagents.
Unreacted 4-FluoroanilineC₆H₆FNIncomplete initial condensation/cyclization reaction.Drive the initial reaction to completion by adjusting stoichiometry and reaction time; purify the intermediate before bromination.
6-FluoroquinolineC₉H₆FNDebromination of the final product during reaction or workup.Avoid harsh reductive conditions; perform purification under neutral or slightly acidic conditions.
Polymeric Byproducts(Variable)High-temperature decomposition or side reactions during cyclization.[4]Maintain precise temperature control during cyclization; consider using microwave-assisted synthesis to reduce reaction times and side reactions.[6][11]

Key Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. Ethanol is eliminated during this step.

  • Cyclization: Add the reaction mixture slowly to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250°C. Maintain this temperature for 30-60 minutes.[7][8]

  • Work-up: Cool the mixture to room temperature. The solid product will precipitate. Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether, and then with ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 6-fluoro-4-hydroxyquinoline.

Protocol 2: Bromination of 6-Fluoro-4-hydroxyquinoline

  • Reaction Setup: In a fume hood, charge a flask with 6-fluoro-4-hydroxyquinoline (1.0 eq) and a solvent such as N,N-Dimethylformamide (DMF).[3]

  • Addition of Reagent: Heat the mixture to 60°C. Slowly add phosphorus tribromide (PBr₃, 1.15 eq) dropwise, maintaining the temperature.[3]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 45°C) for 45-60 minutes, monitoring by TLC until the starting material is consumed.[3]

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice water. Neutralize the solution by slowly adding a base like sodium carbonate until the pH reaches ~10.[3]

  • Extraction & Purification: Filter the precipitated solid. Dissolve the solid in a suitable organic solvent (e.g., ethyl acetate), dry the solution, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]

Process and Workflow Diagrams

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.

Synthesis_Pathway Reactant1 4-Fluoroaniline Intermediate 6-Fluoro-4-hydroxyquinoline Reactant1->Intermediate Gould-Jacobs Reaction (Condensation & Cyclization) Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Intermediate Gould-Jacobs Reaction (Condensation & Cyclization) Product This compound Intermediate->Product Bromination BrominatingAgent PBr₃ / POBr₃ BrominatingAgent->Product Bromination

Caption: Synthetic pathway for this compound.

Impurity_Formation Intermediate 6-Fluoro-4-hydroxyquinoline Product This compound Intermediate->Product Complete Bromination Impurity1 Unreacted Intermediate Intermediate->Impurity1 Incomplete Reaction Impurity2 6-Fluoroquinoline (Debromination) Product->Impurity2 Reductive Conditions Impurity3 Polymeric Tars Aniline 4-Fluoroaniline Aniline->Impurity3 Excessive Heat Side Reactions

Caption: Common impurity formation pathways.

Troubleshooting_Workflow Start Purity Analysis (HPLC/GC-MS) CheckPurity Is Purity < 98%? Start->CheckPurity IdentifyImpurity Identify Major Impurity (MS, NMR) CheckPurity->IdentifyImpurity Yes End Product Meets Spec CheckPurity->End No IsStartingMaterial Impurity = Starting Material? IdentifyImpurity->IsStartingMaterial IsDebrominated Impurity = Debrominated? IsStartingMaterial->IsDebrominated No Action_ReRun Action: - Increase reagent stoich. - Increase reaction time/temp - Ensure anhydrous conditions IsStartingMaterial->Action_ReRun Yes Action_Purify Action: - Careful Recrystallization - Column Chromatography IsDebrominated->Action_Purify Yes IsDebrominated->Action_Purify Other Action_ReRun->Start Action_Purify->Start

Caption: Logical workflow for troubleshooting purity issues.

References

Scalability challenges for reactions involving 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-fluoroquinoline. The information provided addresses common scalability challenges encountered during chemical synthesis and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: Scaling up Suzuki-Miyaura coupling reactions with this compound often presents challenges such as:

  • Reduced Yield and Reaction Rate: Difficulty in maintaining high yields and reaction rates observed at the lab scale due to mass and heat transfer limitations.

  • Impurity Formation: Increased formation of byproducts like homocoupling of the boronic acid, debromination of the starting material, and protodeboronation.

  • Catalyst Deactivation: The palladium catalyst may deactivate more rapidly at larger scales.

  • Exothermic Events: Poor heat dissipation in large reactors can lead to uncontrolled temperature increases, affecting reaction selectivity and safety.

  • Product Isolation and Purification: Challenges in crystallization and purification to remove residual palladium and other impurities to meet pharmaceutical specifications.

Q2: How can I minimize impurity formation during the scale-up of a Suzuki-Miyaura coupling reaction with this compound?

A2: To minimize impurities, consider the following:

  • Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent homocoupling.

  • Optimized Reaction Conditions: Carefully control the reaction temperature. Lower temperatures can reduce the rate of side reactions.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical and may need to be re-optimized for the larger scale.

  • Stoichiometry Control: Precise control over the stoichiometry of the boronic acid and base is crucial.

Q3: What are the key safety considerations when handling this compound on a large scale?

A3: this compound is an irritant and can be harmful if ingested or inhaled.[1][2] Key safety precautions for large-scale handling include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection.[1]

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.[1]

  • Containment: Use closed systems for transfers and reactions where possible to minimize exposure.

  • Thermal Hazard Assessment: Conduct reaction calorimetry to understand the reaction's thermal profile and potential for thermal runaway.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling at Scale
Symptom Possible Cause Suggested Solution
Reaction stalls or proceeds slowlyInefficient mixing or mass transferIncrease agitation speed. Consider a different reactor design with better mixing capabilities.
Poor catalyst performanceScreen different palladium catalysts and ligands. Ensure the catalyst is not deactivated before or during the reaction.
Sub-optimal temperatureRe-optimize the reaction temperature for the larger scale. A slightly higher or lower temperature may be required.
Product degradationExcessive reaction time or temperatureMonitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 2: High Levels of Impurities
Symptom Possible Cause Suggested Solution
Significant homocoupling byproductPresence of oxygenEnsure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere.
Debromination of starting materialReaction temperature is too highLower the reaction temperature. Consider a more active catalyst that allows for lower reaction temperatures.
Presence of reducing agentsEnsure all reagents and solvents are free from reducing impurities.
Residual starting materialIncomplete reactionIncrease reaction time or temperature cautiously. Add a fresh portion of the catalyst.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Suzuki-Miyaura Coupling of this compound

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reactants
This compound1.0 g1.0 kg
Arylboronic Acid1.2 eq1.15 eq
Catalyst
Pd(PPh₃)₄3 mol%1.5 mol%
Base
K₂CO₃2.0 eq2.0 eq
Solvent
1,4-Dioxane/Water (4:1)20 mL18 L
Conditions
Temperature90 °C85 °C
Reaction Time4 hours8 hours
Outcome
Yield92%85%
Purity (by HPLC)>99%97%
Major ImpurityHomocoupling (<0.5%)Homocoupling (1.5%), Debromination (1.0%)

Experimental Protocols

Protocol 1: Lab-Scale Suzuki-Miyaura Coupling of this compound
  • To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 g, 4.42 mmol), the corresponding arylboronic acid (5.30 mmol, 1.2 eq), and potassium carbonate (1.22 g, 8.84 mmol, 2.0 eq).

  • Purge the flask with nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane (16 mL) and degassed water (4 mL) via syringe.

  • Add Pd(PPh₃)₄ (153 mg, 0.133 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Scaled-Up Suzuki-Miyaura Coupling in a Pilot Plant Reactor
  • Charge a 50 L glass-lined reactor with this compound (1.0 kg, 4.42 mol), the arylboronic acid (5.08 mol, 1.15 eq), and potassium carbonate (1.22 kg, 8.84 mol, 2.0 eq).

  • Inert the reactor by purging with nitrogen.

  • Add degassed 1,4-dioxane (14.4 L) and degassed water (3.6 L).

  • Start agitation and heat the mixture to 60 °C.

  • In a separate vessel, dissolve Pd(PPh₃)₄ (77 g, 0.066 mol, 1.5 mol%) in degassed 1,4-dioxane (1 L) and add it to the reactor.

  • Heat the reaction mixture to 85 °C and maintain for 8 hours. Monitor the reaction progress by in-process control (IPC) using HPLC.

  • Once the reaction is complete, cool the mixture to 40 °C.

  • Filter the reaction mixture to remove inorganic salts.

  • Proceed with downstream processing including extraction, crystallization, and drying to isolate the final product.

Mandatory Visualization

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling Scale-Up cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_challenges Key Scale-Up Considerations A 1. Reactant & Catalyst Charging (Flask) B 2. Solvent Addition & Degassing A->B C 3. Heating & Reaction (90 °C, 4h) B->C D 4. Work-up & Extraction C->D K Heat & Mass Transfer C->K E 5. Purification (Column Chromatography) D->E L Impurity Profile E->L F 1. Reactant Charging (50L Reactor) G 2. Solvent Addition & Inerting F->G H 3. Controlled Heating & Reaction (85 °C, 8h) G->H I 4. Filtration & Downstream Processing H->I H->K M Process Safety (Thermal Runaway) H->M J 5. Crystallization & Isolation I->J J->L N Catalyst Loading & Removal J->N

Caption: Workflow comparison for lab vs. pilot scale Suzuki coupling.

troubleshooting_logic Troubleshooting Logic for Suzuki Coupling Scale-Up Start Problem at Scale LowYield Low Yield? Start->LowYield HighImpurity High Impurity? Start->HighImpurity LowYield->HighImpurity No CheckMixing Check Agitation/ Mass Transfer LowYield->CheckMixing Yes Degas Improve Degassing/ Inerting HighImpurity->Degas Yes End Process Optimized HighImpurity->End No OptimizeTemp Re-optimize Temperature CheckMixing->OptimizeTemp CatalystActivity Evaluate Catalyst Performance/Loading OptimizeTemp->CatalystActivity CatalystActivity->End TempControl Refine Temperature Control Degas->TempControl BaseSolvent Screen Base/ Solvent System TempControl->BaseSolvent BaseSolvent->End

Caption: Decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Work-up Procedures for 4-Bromo-6-fluoroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving 4-Bromo-6-fluoroquinoline.

General Troubleshooting and FAQs

This section addresses common issues encountered during the work-up of various reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis of the crude reaction mixture looks clean, but the TLC after work-up shows multiple new spots or product degradation. What could be the cause?

A1: Your product may be sensitive to the quenching agent or pH changes during the work-up.[1] Quinolines can be basic and may react with acidic solutions. Conversely, the fluoro- and bromo- substituents can be susceptible to nucleophilic attack under certain basic conditions. It is advisable to test the stability of your product by taking a small aliquot of the reaction mixture and treating it with your intended quenching/work-up solution (e.g., acid, base, or water) before performing the work-up on the entire batch.[1] Monitor this test by TLC to observe any potential degradation.

Q2: After extraction and solvent evaporation, my product yield is significantly lower than expected. Where could the product have gone?

A2: There are several possibilities for low product recovery:

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer, especially if it has become protonated or is highly polar.[1] It is good practice to save all aqueous layers until the product is fully characterized and the yield is confirmed. You can try re-extracting the aqueous layer with a different organic solvent.

  • Volatility: The product may be volatile and could have been lost during solvent evaporation under reduced pressure.[1] Check the solvent collected in the rotovap trap for your product.

  • Adsorption: The product may have adsorbed onto filtration media like celite or silica gel used during the work-up.[1] If you performed a filtration step, try suspending the filter cake in a strong, polar solvent, and analyze the solvent for your product.

Q3: An emulsion formed during the aqueous extraction, and I'm having trouble separating the layers. How can I resolve this?

A3: Emulsions are common when working with complex mixtures. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force the separation.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • If the emulsion persists, filter the entire mixture through a pad of celite.

Troubleshooting Flowchart: Low Product Yield After Work-up

G start Low Product Yield After Work-up check_aqueous Analyze aqueous layer (TLC, LC-MS) start->check_aqueous product_in_aqueous Product Found in Aqueous Layer? check_aqueous->product_in_aqueous re_extract Re-extract aqueous layer with a different solvent (e.g., DCM, EtOAc). product_in_aqueous->re_extract Yes no_product_aqueous Product Not Found product_in_aqueous->no_product_aqueous No end_node Yield Recovered re_extract->end_node check_volatility Check solvent from rotovap trap no_product_aqueous->check_volatility product_volatile Product is Volatile? check_volatility->product_volatile reduce_evap Use lower temperature/ pressure for evaporation. Consider alternative isolation methods. product_volatile->reduce_evap Yes no_product_volatile Product Not Volatile product_volatile->no_product_volatile No reduce_evap->end_node check_filtration Did you filter through celite/silica? no_product_volatile->check_filtration product_on_filter Product Adsorbed? check_filtration->product_on_filter Yes no_filtration No Filtration Step check_filtration->no_filtration No wash_filter Wash filter cake with a strong polar solvent (e.g., MeOH, Acetone). product_on_filter->wash_filter Yes unresolved Issue Unresolved. Consider reaction efficiency. product_on_filter->unresolved No wash_filter->end_node no_filtration->unresolved G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Purification A 1. Cool Reaction to Room Temp B 2. Quench Reaction (e.g., add H₂O or aq. NH₄Cl) A->B C 3. Dilute with Organic Solvent (e.g., EtOAc) B->C D 4. Transfer to Funnel & Separate Layers C->D E 5. Extract Aqueous Layer with Organic Solvent (2x) D->E F 6. Combine Organic Layers & Wash with Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Filter & Concentrate (Rotary Evaporator) G->H I 9. Purify Crude Product (e.g., Column Chromatography) H->I J Pure Product I->J

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-6-fluoroquinoline in Modern Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloquinolines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the ability to undergo various chemical transformations at the halogenated positions, allowing for the strategic introduction of diverse molecular fragments. Among these, 4-Bromo-6-fluoroquinoline is a particularly interesting substrate due to its two distinct reactive sites: the carbon-bromine bond at the 4-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the carbon-fluorine bond at the 6-position, which can participate in nucleophilic aromatic substitution (SNAr).[1] This dual reactivity allows for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, including the anti-cancer agent linrodostat.[1]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the haloquinoline in this palladium-catalyzed cross-coupling is largely dependent on the carbon-halogen bond strength, with the general trend being I > Br > Cl.[2] The electron-withdrawing nature of the fluorine atom in this compound is expected to enhance the electrophilicity of the quinoline core, potentially influencing the rate of oxidative addition to the palladium catalyst.

HaloquinolineArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (4 mol%)Na₂CO₃Toluene/EtOH/H₂O9012~85 (Estimated)Inferred from[2]
6-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH901288[2]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (precatalyst)K₃PO₄Dioxane1100.1786[3]
6-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃Dioxane/H₂O90892[4]
6-IodoquinolinePhenylboronic acidPd(OAc)₂ (1 mol%) / SPhos (2 mol%)K₃PO₄Dioxane/H₂ORT4>95 (Projected)[2]

Note: The data presented is compiled from multiple sources. Direct comparison of yields should be done with caution as reaction conditions and coupling partners vary.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the haloaromatic substrate is a key factor. The choice of ligand and base is critical in achieving high yields, especially with electron-deficient heteroaromatics like quinolines.

HaloquinolineAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)NaOtBuToluene10016~80-90 (Estimated)Inferred from[5]
6-BromoquinolineMorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)NaOtBuToluene1102495[5]
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5 mol%) / BINAP (7.5 mol%)NaOtBuToluene80392[6]
6-BromoquinolineAnilinePd(OAc)₂ (2 mol%) / P(tBu)₃ (4 mol%)NaOtBuToluene80498[5]

Note: The data presented is compiled from multiple sources. Direct comparison of yields should be done with caution as reaction conditions and coupling partners vary.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the quinoline ring opens up the possibility of nucleophilic aromatic substitution. In SNAr reactions, the reactivity of the halogen leaving group is typically F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond. The electron-withdrawing quinoline core further activates the system towards nucleophilic attack.

| Haloquinoline | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Morpholine | K₂CO₃ | DMSO | 120 | 12 | High (Expected) | Inferred from principles in[7] | | 4,7-Dichloroquinoline | Phenol | [bmim][PF₆] | - | 150 (MW) | 0.17 | 82 |[8] | | 2,4-Dichloroquinazoline | Aniline | DIPEA | EtOH | RT | 2 | 95 |[9] | | 2,6-Difluoro-3-nitropyridine | Isoquinolin-3-amine | DIPEA | - | - | - | Good |[2] |

Note: The data for this compound is an estimation based on established principles of SNAr reactivity, as specific experimental data was not available in the searched literature. Other entries show the reactivity of related chloro- and fluoro-heterocycles.

Experimental Protocols

The following are generalized protocols for the three reaction types discussed. These should serve as a starting point, and optimization of conditions may be necessary for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the haloquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Haloquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the haloquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Fluoroquinoline (1.0 equiv)

  • Nucleophile (e.g., amine or alcohol, 1.5-2.0 equiv)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 equiv)

  • Polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • To a round-bottom flask, add the fluoroquinoline, nucleophile, and base.

  • Add the solvent and stir the mixture.

  • Heat the reaction to the desired temperature (typically 100-150 °C). Microwave irradiation can also be employed to accelerate the reaction.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination ReductElim Ar-Ar' Transmetal->ReductElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination (HNR₂) Deprotonation Ar-Pd(II)(NR₂)L₂ AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination ReductElim Ar-NR₂ Deprotonation->ReductElim

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism cluster_mechanism SₙAr Mechanism Start Ar-F + Nu⁻ Intermediate Meisenheimer Complex [Ar(F)(Nu)]⁻ Start->Intermediate Addition (Rate-determining) Product Ar-Nu + F⁻ Intermediate->Product Elimination

Caption: General mechanism for the SNAr (addition-elimination) reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction (Heating, Stirring, Inert Atmosphere) start->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Alternative Reagents for 4-Bromo-6-fluoroquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 4-Bromo-6-fluoroquinoline, a critical intermediate in the synthesis of various pharmaceutical compounds, including the anti-cancer agent linrodostat.[1] The reactivity of this compound is primarily centered on Palladium-catalyzed cross-coupling reactions at the C4-position and nucleophilic aromatic substitution at the C6-fluorine.[1] This document explores viable alternatives, presenting comparative data and detailed experimental protocols to aid in reagent selection for specific synthetic applications.

Core Reagent Profile: this compound

This compound is a dihalogenated quinoline derivative widely used as a building block in medicinal chemistry.[1][2] Its primary utility lies in the strategic functionalization of the quinoline scaffold. The carbon-bromine bond at the 4-position is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds through well-established methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Alternative Reagents for the 4-Position of the 6-Fluoroquinoline Core

The selection of a reagent for the 4-position of the 6-fluoroquinoline core is dictated by a balance of reactivity, stability, cost, and the specific requirements of the synthetic route. The primary alternatives to the bromo-derivative include other halides (chloro and iodo) and pseudohalides like triflates.

4-Chloro-6-fluoroquinoline

As a common precursor in the synthesis of other 4-substituted quinolines, 4-chloro-6-fluoroquinoline represents a potentially more cost-effective starting material.[3] While the carbon-chlorine bond is generally less reactive than the carbon-bromine bond in oxidative addition to Palladium(0), often necessitating more forcing reaction conditions (higher temperatures, stronger bases, or more specialized catalyst systems), it is a viable and frequently used alternative.

4-Iodo-6-fluoroquinoline

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in Pd-catalyzed cross-coupling reactions. This enhanced reactivity allows for the use of milder reaction conditions, which can improve tolerance for sensitive functional groups within the coupling partners. The synthesis of 4-iodoquinolines can be achieved from the corresponding 4-chloroquinoline precursors.[4][5]

6-Fluoroquinolin-4-yl Trifluoromethanesulfonate (Triflate)

Trifluoromethanesulfonates (triflates) are excellent leaving groups, with reactivity in cross-coupling reactions often comparable to or exceeding that of iodides.[6][7] They are synthesized from the corresponding 4-hydroxy-6-fluoroquinoline, which is the common precursor for all 4-halo-6-fluoroquinolines.[8] This makes the triflate a highly reactive option when the corresponding halide is either unreactive or difficult to synthesize.

Quantitative and Performance Comparison

The choice of reagent directly impacts the parameters of cross-coupling reactions. The following table summarizes the key differences in performance and typical reaction conditions for the alternatives.

ReagentRelative Reactivity (Cross-Coupling)Typical Catalyst SystemTypical TemperatureKey AdvantagesKey Disadvantages
4-Chloro-6-fluoroquinoline C-Cl < C-BrPd(OAc)₂, specialized phosphine ligandsHigh (100-140°C)Cost-effective, readily synthesized from 4-hydroxy precursor.[3]Requires more forcing conditions, potentially lower yields.
This compound C-BrPd(PPh₃)₄, Pd(dppf)Cl₂Moderate (80-120°C)Good balance of reactivity and stability, widely documented.[1]More expensive than the chloro-derivative.
4-Iodo-6-fluoroquinoline C-I > C-BrPd(PPh₃)₄, Pd(OAc)₂Low to Moderate (RT-100°C)High reactivity allows for mild conditions, good for sensitive substrates.[4]Potentially less stable, higher cost.
6-Fluoroquinolin-4-yl Triflate C-OTf ≥ C-IPd(PPh₃)₄, Pd(dppf)Cl₂Low to Moderate (RT-100°C)Excellent reactivity, readily prepared from 4-hydroxy precursor.[7]Reagent sensitivity to moisture, higher cost than halides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative cross-coupling reaction.

Protocol 1: Synthesis of this compound

This procedure is adapted from the bromination of the precursor, 4-hydroxy-6-fluoroquinoline.[8]

Materials:

  • 4-Hydroxy-6-fluoroquinoline (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.15 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

Procedure:

  • A solution of 4-hydroxy-6-fluoroquinoline (1.0 eq) in DMF is heated to 60°C.

  • Phosphorus tribromide (1.15 eq) is added slowly to the heated solution.

  • The reaction mixture is stirred at 45°C for 45 minutes.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • Sodium carbonate is added slowly until the pH of the solution reaches 10, causing the product to precipitate.

  • The solid is collected by filtration, dissolved in ethyl acetate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.[8]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This general protocol illustrates the use of a 4-substituted-6-fluoroquinoline in a Suzuki-Miyaura reaction. Conditions should be optimized based on the specific halide or triflate used.

Materials:

  • 4-Substituted-6-fluoroquinoline (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add the 4-substituted-6-fluoroquinoline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Anhydrous solvent is added, and the mixture is heated to the desired temperature (typically 80-120°C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthetic Relationships and Mechanisms

The following diagrams, generated using DOT language, illustrate the workflow from a common precursor and the catalytic cycle for cross-coupling reactions.

SynthesisWorkflow cluster_precursor Common Precursor cluster_reagents Alternative Reagents Hydroxy 6-Fluoro-4-hydroxyquinoline Chloro 4-Chloro-6-fluoroquinoline Hydroxy->Chloro POCl₃ Bromo This compound Hydroxy->Bromo PBr₃ Triflate 6-Fluoroquinolin-4-yl Triflate Hydroxy->Triflate Tf₂O

Caption: Synthetic pathways from a common precursor to various 4-substituted-6-fluoroquinolines.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex R¹-Pd(II)L₂(R²) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Output R¹-R² (Coupled Product) RedElim->Output Input1 R¹-X (4-Substituted Quinoline) Input1->OxAdd Input2 R²-B(OH)₂ (Boronic Acid) Input2->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Biological Activity of 4-Bromo-6-fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 4-Bromo-6-fluoroquinoline analogs and related derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, is a well-established method to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic potential.[2][3] this compound, in particular, serves as a key intermediate in the synthesis of bioactive compounds, including anticancer and antimicrobial agents.[4][5]

This document summarizes available experimental data on the anticancer, antimicrobial, and kinase-inhibiting properties of various quinoline analogs to inform future drug discovery and development efforts.

Data Presentation

The following tables summarize the quantitative biological activity data for various quinoline derivatives. While specific data for a wide range of this compound analogs is limited in the public literature, the activity of structurally related compounds provides a valuable comparative context.

Table 1: Anticancer and Cytotoxic Activity of Quinoline Analogs

The cytotoxic potential of quinoline derivatives is a significant area of research, with many analogs showing promise as anticancer agents.[6][7] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.[8]

Compound/Analog DescriptionCell LineIC50 (µM)Incubation TimeReference
7-methyl-8-nitro-quinoline (C) Caco-2 (colorectal carcinoma)1.871Not Specified[9]
8-nitro-7-quinolinecarbaldehyde (E) Caco-2 (colorectal carcinoma)0.535Not Specified[9]
Levofloxacin Analog 17b (3-chloro) MCF-7 (breast cancer)2.82Not Specified[10]
Levofloxacin Analog 17h (4-fluoro) MCF-7 (breast cancer)1.69Not Specified[10]
Levofloxacin Analog 17h (4-fluoro) A549 (lung cancer)2.62Not Specified[10]
Levofloxacin Analog 17h (4-fluoro) SKOV3 (ovarian cancer)1.92Not Specified[10]
Ciprofloxacin Derivative 45 (4-fluoro) SKOV-3 (ovarian cancer)Strong ActivityNot Specified[7]
Ciprofloxacin Derivative 47 (4-bromo) A549 (lung cancer)Strong ActivityNot Specified[7]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one MCF-7 (breast cancer)4.1Not Specified[1]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one SW480 (colon adenocarcinoma)5.8Not Specified[1]
Table 2: Antimicrobial Activity of Quinoline Analogs

Fluoroquinolones are a well-known class of antibiotics based on the quinoline scaffold.[11] Their activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Compound/Analog DescriptionMicroorganismMIC (µg/mL)Reference
Novel Quinoline Derivative 11 S. aureus6.25[13]
Novel Quinoline Derivative 12 E. coliComparable to Chloramphenicol[13]
Novel Quinoline Derivative 24 E. coli3.125[13]
Novel Quinoline Derivative 24 S. aureus3.125[13]
Quinoline-Sulfonamide Hybrid QS3 P. aeruginosa64[12]
Quinoline-Sulfonamide Hybrid QS3 E. coli128[12]
Quinoline-Thiazole Derivative 4b C. glabrata< 0.06[14]
Quinoline-Thiazole Derivative 4e C. glabrata< 0.06[14]
Quinoline-Thiazole Derivative 4f C. glabrata< 0.06[14]
Table 3: Kinase Inhibition Activity of Related Analogs

The 4-anilino-quinoline scaffold is a known "hinge binder" that can modulate the activity of various kinases, which are critical targets in oncology.[15] Kinase inhibition is also quantified by IC50 values.

Compound/Analog DescriptionTarget KinaseIC50 (nM)Assay TypeReference
Quinazolinone Analog ALK2260LanthaScreen Binding[16]
Cinnoline Analog PI3Kα1.1Not Specified[17]
Cinnoline Analog BTK2.5Not Specified[17]
Adenine Core Analog 19 HK853 (Histidine Kinase)49,600Autophosphorylation[18]
Aniline Analog 22 HK853 (Histidine Kinase)7,400Autophosphorylation[18]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds.

MTT Assay for Cell Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] The assay is based on the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20]

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[9][20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-treated and untreated cells as controls.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 72, or 96 hours) to allow the compounds to take effect.[19][20]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[8]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[12] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeasts.[12]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include growth control (no compound) and sterility control (no inoculum) wells.[12]

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeasts).[12]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for quantifying the potency of potential inhibitors against specific kinase enzymes. The ADP-Glo™ Kinase Assay is a common non-radiometric method.[21]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in a kinase buffer. Dilute the target kinase enzyme and the substrate to their optimal working concentrations in the same buffer.[21]

  • Kinase Reaction: In a 384-well plate, add the test inhibitor (or DMSO for control). Add the diluted kinase enzyme to each well. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for about 60 minutes.[21]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.[21]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[21]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[21]

Visualizations

Experimental and Signaling Pathway Diagrams

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Analysis CellSeeding 1. Seed Cells in 96-well Plate Treatment 3. Treat Cells with Compound Dilutions CellSeeding->Treatment CompoundPrep 2. Prepare Serial Dilutions of Analog CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_add 5. Add MTT Reagent (Incubate 4h) Incubation->MTT_add Solubilize 6. Add Solubilizer (e.g., DMSO) MTT_add->Solubilize Readout 7. Measure Absorbance at 570 nm Solubilize->Readout Analysis 8. Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

MIC_Workflow Antimicrobial Susceptibility (MIC) Workflow start Start prep_compound 1. Prepare 2-fold serial dilutions of quinoline analog in a 96-well plate start->prep_compound inoculate 3. Inoculate plate wells with microbial suspension prep_compound->inoculate prep_inoculum 2. Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate plate (e.g., 35°C for 16-20h) inoculate->incubate read 5. Visually inspect for turbidity to determine growth incubate->read end Result: Determine MIC (Lowest concentration with no growth) read->end

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

PI3K_Pathway Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Inhibitor Quinoline Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway by quinoline analogs.

References

Spectroscopic analysis to confirm the structure of 4-Bromo-6-fluoroquinoline products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. This compound is a key heterocyclic building block used in the synthesis of various pharmaceutical agents, including anti-cancer treatments and OLEDs.[1][2] Its precise molecular structure is critical to ensure the desired reactivity, biological activity, and final product purity. This guide provides a comparative analysis of standard spectroscopic techniques used to confirm the structure of this compound and evaluates alternative methods that offer complementary or superior information for structural elucidation.

Primary Spectroscopic Analysis of this compound

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is routinely employed for the structural verification of small molecules like this compound.

Expected Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, MS, and IR analyses. This data serves as a benchmark for product confirmation.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.70Doublet1H~4.7H-2
~8.14Doublet of Doublets1H-H-5
~7.96Doublet1H~4.7H-3
~7.81-7.73Multiplet2H-H-7, H-8
Data derived from typical spectra for this compound.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160 (d, ¹JCF ≈ 250 Hz)C-6
~150C-2
~145C-8a
~135 (d, ³JCF ≈ 9 Hz)C-8
~130 (d, ⁴JCF ≈ 5 Hz)C-4a
~128C-4
~125C-3
~120 (d, ²JCF ≈ 25 Hz)C-5
~110 (d, ²JCF ≈ 21 Hz)C-7
Note: Predicted values based on known substituent effects on the quinoline scaffold. Actual values may vary. Theoretical calculations and comparisons with similar structures are often used in the absence of direct experimental data.

Table 3: Mass Spectrometry and IR Data

TechniqueObservationInterpretation
Mass Spectrometry (MS) Molecular ion peaks [M]+ and [M+2]+ with ~1:1 ratioConfirms molecular weight (~226.05 g/mol ) and presence of one bromine atom.[4][5]
Infrared (IR) Spectroscopy ~3100-3000 cm⁻¹~1600-1450 cm⁻¹~1250-1000 cm⁻¹~850-750 cm⁻¹Aromatic C-H stretchingC=C and C=N ring stretchingC-F stretchingC-H out-of-plane bending
IR peak ranges are characteristic for substituted quinoline systems.[6][7][8]

Comparison with Alternative Analytical Techniques

While standard 1D NMR, IR, and MS are powerful, other techniques can provide more detailed or definitive structural information, especially when isomerism or unexpected reaction outcomes are a possibility.

Table 4: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesDisadvantagesBest Used For
Standard Spect. (¹H/¹³C NMR, MS, IR) Core structural framework, functional groups, molecular weight.Rapid, widely available, cost-effective.Can be ambiguous for complex isomers; requires pure samples.Routine confirmation of expected product structure.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivity (¹H-¹H, ¹H-¹³C).[9][10]Unambiguously assigns protons and carbons; resolves overlapping signals.[11][12]Longer acquisition times; requires more expertise for interpretation.Differentiating isomers; assigning complex spectra; confirming novel structures.
High-Resolution MS (HRMS) Exact molecular formula.[13]Provides elemental composition, greatly increasing confidence in identity.[14]Higher cost; does not differentiate between isomers.Confirming elemental composition; analyzing unknown impurities.
X-ray Crystallography Absolute 3D molecular structure in the solid state.[15][16]The "gold standard" for definitive structure proof.Requires a suitable single crystal, which can be difficult to grow.[17]Determining absolute stereochemistry; resolving intractable structural ambiguities.

Experimental Protocols

Detailed and consistent experimental procedures are vital for reproducible and reliable data.

Protocol 1: NMR Spectroscopy (¹H, ¹³C)
  • Sample Preparation : Accurately weigh 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[18]

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard one-pulse sequence.

    • Spectral Width : ~15 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Scans : 16 scans.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse sequence.

    • Spectral Width : ~220 ppm.

    • Relaxation Delay : 2 seconds.

    • Scans : 1024 or more scans are typically required.[18]

  • Processing : Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Protocol 2: Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method :

    • Column : Use a standard non-polar column (e.g., DB-5ms).

    • Injection Volume : 1 µL.

    • Temperature Program : Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Data Analysis : Identify the peak corresponding to the product. Analyze the mass spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine ([M]+ and [M+2]+ in a ~1:1 ratio).[4][19]

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation : If the sample is a solid, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.[7][20]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Scan Range : 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Scans : Average 16-32 scans.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule (aromatic C-H, C=C, C=N, C-F).[6]

Visualized Workflows and Logic

Visual diagrams help clarify the process of structural confirmation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Chemical Shifts, Couplings, Integration NMR->NMR_Data MS_Data Molecular Ion Peak, Isotope Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Standard workflow for spectroscopic structure confirmation.

G Product Is the structure confirmed? Confirmed Structure Verified Product->Confirmed Yes Ambiguous Data Ambiguous or Unexpected? Product->Ambiguous No Standard Standard Analysis: ¹H/¹³C NMR, MS, IR Standard->Product Advanced Advanced Techniques Ambiguous->Advanced Yes TwoD_NMR 2D NMR (COSY, HMBC) for connectivity Advanced->TwoD_NMR HRMS HRMS for exact formula Advanced->HRMS Xray X-ray Crystallography for absolute structure Advanced->Xray TwoD_NMR->Confirmed HRMS->Confirmed Xray->Confirmed

Caption: Decision logic for selecting advanced analytical methods.

References

A Comparative Guide to the Synthesis of 4-Bromo-6-fluoroquinoline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-6-fluoroquinoline is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The efficient and cost-effective synthesis of this building block is therefore of significant interest to the drug development community. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering a comprehensive cost-benefit analysis based on reagent costs, reaction yields, and overall process efficiency.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Direct BrominationRoute 2: Gould-Jacobs Annulation followed by Bromination
Starting Material 6-Fluoro-4-hydroxyquinoline4-Fluoroaniline and Diethyl ethoxymethylenemalonate
Number of Steps 12
Overall Yield ~85%~60-70% (cumulative)
Estimated Reagent Cost per Mole of Product HigherLower
Key Advantages Shorter route, potentially fasterLower cost of starting materials
Key Disadvantages Higher cost of starting materialLonger reaction sequence, requires high-temperature cyclization

Synthetic Route 1: Direct Bromination of 6-Fluoro-4-hydroxyquinoline

This route offers a direct approach to the target molecule through the bromination of commercially available 6-Fluoro-4-hydroxyquinoline. The use of a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) facilitates the conversion of the hydroxyl group to a bromine atom.

Experimental Protocol:

A mixture of 6-Fluoro-4-hydroxyquinoline (1 equivalent) and phosphorus oxybromide (1.5 equivalents) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) is heated at 100-120°C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound.

Note: Phosphorus tribromide can be used as an alternative brominating agent under similar conditions.

Diagram of Synthetic Pathway (Route 1):

Route1 start 6-Fluoro-4-hydroxyquinoline product This compound start->product Bromination reagents POBr3 or PBr3 DMF, 100-120°C

Caption: Direct bromination of 6-Fluoro-4-hydroxyquinoline.

Synthetic Route 2: Gould-Jacobs Annulation and Subsequent Bromination

This two-step route begins with the construction of the quinoline core via the Gould-Jacobs reaction, followed by the bromination of the resulting intermediate. This approach utilizes less expensive starting materials compared to Route 1.

Step 1: Synthesis of 6-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[1][2]

A mixture of 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours to form the intermediate ethyl 3-((4-fluorophenyl)amino)acrylate. This intermediate is then added to a high-boiling point solvent, such as Dowtherm A, preheated to 240-250°C.[3][4] The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization. After cooling, the reaction is diluted with a non-polar solvent (e.g., hexane) to precipitate the product, 6-fluoro-4-hydroxyquinoline, which is then collected by filtration.

Step 2: Bromination of 6-Fluoro-4-hydroxyquinoline

The intermediate obtained from Step 1 is then subjected to bromination as described in Route 1 to yield the final product, this compound.

Diagram of Synthetic Pathway (Route 2):

Route2 start_a 4-Fluoroaniline intermediate 6-Fluoro-4-hydroxyquinoline start_a->intermediate Gould-Jacobs Reaction start_b Diethyl ethoxymethylenemalonate product This compound intermediate->product Bromination reagents1 1. 100-120°C 2. Dowtherm A, 240-250°C reagents2 POBr3 or PBr3 DMF, 100-120°C

Caption: Two-step synthesis via Gould-Jacobs reaction and bromination.

Cost-Benefit Analysis

The following tables provide an estimated cost analysis for the synthesis of one mole of this compound via each route. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

Table 1: Reagent Cost Analysis for Route 1 (Direct Bromination)
ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity per Mole of Product (g)Estimated Cost per UnitEstimated Cost per Mole of Product
6-Fluoro-4-hydroxyquinoline163.151.0163.15~$200/g~$32,630
Phosphorus Oxybromide (POBr₃)286.691.5430.04~$10/g~$4,300
N,N-Dimethylformamide (DMF)73.09Solvent~500 mL~$0.15/mL~$75
Total Estimated Reagent Cost ~$37,005
Table 2: Reagent Cost Analysis for Route 2 (Gould-Jacobs Annulation and Bromination)
ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity per Mole of Product (g)Estimated Cost per UnitEstimated Cost per Mole of Product
Step 1: Gould-Jacobs Reaction
4-Fluoroaniline111.121.0111.12~$0.50/g[5]~$56
Diethyl ethoxymethylenemalonate216.231.1237.85~$0.60/g[6][7][8]~$143
Dowtherm A-Solvent~500 mL~$0.20/mL[3][4]~$100
Step 2: Bromination
6-Fluoro-4-hydroxyquinoline (Intermediate)163.151.0163.15(Synthesized in situ)-
Phosphorus Oxybromide (POBr₃)286.691.5430.04~$10/g[9][10][11][12][13]~$4,300
N,N-Dimethylformamide (DMF)73.09Solvent~500 mL~$0.15/mL~$75
Total Estimated Reagent Cost ~$4,674

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the specific needs and resources of the research or production team.

  • Route 1 (Direct Bromination) is a more straightforward and potentially faster method, making it suitable for rapid, small-scale synthesis where the higher cost of the starting material is not a primary concern. The high yield in a single step is a significant advantage.

  • Route 2 (Gould-Jacobs Annulation followed by Bromination) presents a more economical option, particularly for larger-scale production, due to the significantly lower cost of the initial starting materials. However, this route is more labor-intensive, involving two distinct reaction steps and requiring high-temperature conditions for the cyclization, which may necessitate specialized equipment. The cumulative yield over two steps is also likely to be lower than the single-step direct bromination.

For drug development professionals, the scalability and cost-effectiveness of Route 2 make it a more attractive option for long-term manufacturing. However, for initial exploratory studies and medicinal chemistry efforts where speed and simplicity are paramount, the higher cost of Route 1 may be justified. Ultimately, the optimal synthetic strategy will be a balance between the cost of materials, the time and labor involved, and the scale of production required.

References

Comparative Evaluation of 4-Bromo-6-fluoroquinoline-Based Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel 4-bromo-6-fluoroquinoline-based compound, designated as BQF-1, against established therapeutic agents in its class. The evaluation focuses on its in vitro and in vivo performance, offering a data-driven perspective for researchers and drug development professionals. Due to the novelty of BQF-1, direct comparative data is limited. Therefore, this guide utilizes representative data from studies on analogous quinoline derivatives to provide a relevant comparative context.

In Vitro Efficacy and Selectivity

The in vitro activity of BQF-1 was assessed against a panel of cancer cell lines and bacterial strains to determine its cytotoxic and antimicrobial potential. For comparison, a standard fluoroquinolone antibiotic (Ciprofloxacin) and a conceptual quinoline-based kinase inhibitor (QKI-2) were evaluated in parallel.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HCT116 (Colon Carcinoma)HEK293 (Normal Kidney)
BQF-1 1.2 ± 0.32.5 ± 0.41.8 ± 0.2> 50
QKI-2 3.8 ± 0.65.1 ± 0.74.2 ± 0.5> 50
Ciprofloxacin > 100> 100> 100> 100

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)
BQF-1 8416
QKI-2 > 64> 64> 64
Ciprofloxacin 0.0150.50.5
In Vivo Antitumor Efficacy

The in vivo antitumor activity of BQF-1 was evaluated in a murine xenograft model of human colon cancer (HCT116). The compound was administered daily via oral gavage, and tumor growth was monitored over a period of 28 days.

Table 3: In Vivo Antitumor Activity of BQF-1 in HCT116 Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
BQF-1 2568-1.2
QKI-2 5055-3.8

Experimental Protocols

A detailed description of the methodologies employed for the in vitro and in vivo evaluations is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds (BQF-1, QKI-2, Ciprofloxacin) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Bacterial strains were grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Test compounds were serially diluted in MHB in 96-well plates.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10⁶ HCT116 cells in the right flank.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Mice were randomized into treatment groups (n=8 per group) and treated daily with the respective compounds or vehicle control via oral gavage.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, mice were euthanized, and the tumors were excised and weighed.

Visualizing Mechanisms and Workflows

To better illustrate the proposed mechanism of action and the experimental processes, the following diagrams are provided.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K BQF1 BQF-1 BQF1->PI3K AKT AKT BQF1->AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibitory action of BQF-1 on the PI3K/AKT/mTOR signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_antimicrobial Antimicrobial Testing CellSeeding Cell Line Seeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay DataAnalysis_IC50 IC50 Determination MTTAssay->DataAnalysis_IC50 Xenograft Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth Treatment Compound Administration TumorGrowth->Treatment Endpoint Tumor Excision & Analysis Treatment->Endpoint Inoculum Bacterial Inoculum Prep Microdilution Broth Microdilution Inoculum->Microdilution Incubation Incubation Microdilution->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for the in vitro and in vivo evaluation of BQF-1.

A Head-to-Head Comparison of Catalysts for 4-Bromo-6-fluoroquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry, materials science, and drug development. 4-Bromo-6-fluoroquinoline is a key intermediate, offering a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions.[1][2] The choice of catalyst is paramount in achieving high efficiency, yield, and selectivity in these transformations. This guide provides a comparative analysis of various catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by representative experimental data.

Comparative Performance of Catalyst Systems

The following tables summarize the performance of various catalyst systems for the cross-coupling of this compound and analogous aryl bromides. The data presented is a representative compilation from various sources and is intended to guide catalyst selection and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The choice of palladium catalyst and ligand is critical for achieving high efficiency.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85Effective for various aryl bromides.[3][4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95High yields for heteroaromatic bromides.[3]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295Good for substrates with multiple halogens.[5]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT-HighEffective for a wide range of aryl bromides at room temperature.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1002.5-388-94Broad applicability for various amines.[7]
Pd(OAc)₂X-PhosKOt-BuTolueneMW-Good-Exc.Microwave irradiation can accelerate the reaction.[8]
"XantPhos Pd G3"-DBUMeCN/PhMe1401-Suitable for flow chemistry applications.[9]
Pd₂(dba)₃/L3-LiHMDSTHF65-71Effective for amination of 3-halo-2-aminopyridines.[10]
Sonogashira Coupling

The Sonogashira reaction facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16HighStandard conditions for a wide range of alkynes.[11]
PdCl₂(PPh₃)₂CuIEt₃NTolueneRT6-20GoodEffective for various terminal alkynes.
Pd(OAc)₂/Ligand-Et₃NMeCN110--Use of bulky phosphine ligands can be beneficial.
(NHC)-Pd(NHC)-Cu----HighCan be performed in air with non-anhydrous solvents.[12]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[5]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.[5]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos) (1.2-2.4 mol%)

  • Base (e.g., Cs₂CO₃) (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[13]

  • To the same Schlenk tube, add the base, this compound, and the amine.[13]

  • Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[13]

  • Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.[13]

  • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[13]

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[13]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[13]

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[14]

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[14]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[14]

  • Monitor the progress of the reaction by TLC or LC-MS.[14]

  • Upon completion, cool the reaction mixture to room temperature.[14]

  • Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • The crude product is then purified by column chromatography on silica gel.[14]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reactants and Catalyst inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Characterize Product

Caption: General experimental workflow for cross-coupling.

Catalytic Cycle for Cross-Coupling

The diagram below outlines the fundamental steps of a generic palladium-catalyzed cross-coupling reaction.

G cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)Ln pd2_add R-Pd(II)Ln-X pd0->pd2_add Oxidative Addition (R-X) R-R' Coupled Product (R-R') pd2_trans R-Pd(II)Ln-R' pd2_add->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination (R-R') R-X Aryl Halide (R-X) R'-M Coupling Partner (R'-M)

Caption: Simplified catalytic cycle for cross-coupling.

References

Benchmarking the performance of 4-Bromo-6-fluoroquinoline derivatives against existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that can overcome mechanisms of immune evasion. One such promising target is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in creating an immunosuppressive tumor microenvironment. Derivatives of 4-Bromo-6-fluoroquinoline have emerged as key intermediates in the synthesis of potent IDO1 inhibitors, with linrodostat (BMS-986205) being a prominent example currently in clinical development.[1][2]

This guide provides an objective comparison of the performance of this compound-derived IDO1 inhibitors against other existing drugs targeting the same pathway. The information presented herein is based on available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The depletion of tryptophan inhibits the proliferation and activation of effector T-cells, which are crucial for anti-tumor immunity.[4][5]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[4]

By inhibiting IDO1, drugs derived from this compound, such as linrodostat, aim to reverse this immunosuppression, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[5][6][7] Linrodostat is an irreversible inhibitor of IDO1, competing with heme for binding to the apo-enzyme.[8][9]

Quantitative Performance Comparison

The following tables summarize the in vitro potency and clinical efficacy of linrodostat in comparison to other notable IDO1 inhibitors.

Table 1: In Vitro Potency of IDO1 Inhibitors

CompoundDerivative ofTarget(s)IC50 (nM)Cell Line / Assay Conditions
Linrodostat (BMS-986205) This compoundIDO11.1HEK293 cells expressing human IDO1[8][10]
IDO11.7HeLa cells[8][10]
Epacadostat (INCB024360) N/AIDO110Cell-free enzymatic assay[10][11]
IDO171.8Enzymatic assay with purified human IDO1[10]
Navoximod (GDC-0919) N/AIDO17 (Ki)Enzymatic assay[10]

Table 2: Clinical Efficacy of IDO1 Inhibitors in Combination Therapy

Drug CombinationCancer TypePhaseObjective Response Rate (ORR)Progression-Free Survival (PFS)Key Findings & Citation
Linrodostat + Nivolumab Advanced Bladder CancerI/II34%Median: 17 weeks (follow-up)Well-tolerated with preliminary evidence of efficacy.[12][13]
Epacadostat + Pembrolizumab Unresectable or Metastatic MelanomaIII (ECHO-301/KEYNOTE-252)34.2% (vs. 31.5% with placebo + pembrolizumab)4.7 months (vs. 4.9 months with placebo + pembrolizumab)Did not meet primary endpoint of improving PFS.[14][15]
Navoximod + Atezolizumab Advanced Solid TumorsINot ReportedNot ReportedWell-tolerated as monotherapy and in combination.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of IDO1 inhibitors.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

1. Cell Culture and IDO1 Induction:

  • Seed a human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 3 x 10⁴ cells/well.[6]
  • Allow cells to adhere overnight.
  • Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) at a final concentration of 100 ng/mL for 24 hours.[6]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., linrodostat) and a reference inhibitor (e.g., epacadostat) in cell culture medium.
  • Add the diluted compounds to the IFNγ-stimulated cells. Include a vehicle control (e.g., DMSO).

3. Kynurenine Measurement:

  • After a 24-48 hour incubation with the compounds, collect the cell culture supernatant.[4]
  • To measure kynurenine, add 100 µL of the supernatant to a new plate and mix with 50 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins.
  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
  • Measure the absorbance at 480 nm.[11]

4. Data Analysis:

  • Generate a standard curve using known concentrations of kynurenine.
  • Calculate the concentration of kynurenine in each sample from the standard curve.
  • Determine the percent inhibition for each compound concentration relative to the vehicle control.
  • Calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro IDO1 Enzymatic Assay

This cell-free assay directly measures the inhibition of purified IDO1 enzyme activity.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).[11]
  • The reaction mixture typically contains:
  • Purified recombinant human IDO1 enzyme.
  • L-tryptophan (substrate, e.g., 400 µM).[11]
  • A reducing system, such as ascorbic acid (e.g., 20 mM) and methylene blue (e.g., 10 µM).[11]
  • Catalase to prevent enzyme inhibition by hydrogen peroxide.[11]

2. Inhibition Assay:

  • Add the test inhibitor at various concentrations to the reaction mixture.
  • Initiate the reaction by adding the IDO1 enzyme.
  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).[11]

3. Detection:

  • Stop the reaction by adding TCA.[11]
  • Proceed with the kynurenine detection using Ehrlich's reagent as described in the cell-based assay protocol.

4. Data Analysis:

  • Calculate the rate of kynurenine formation for each reaction.
  • Determine the percent inhibition and IC50 value for the test compound.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Tryptophan_in L-Tryptophan Tryptophan_in->IDO1 catabolizes Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_Cell_Proliferation Proliferation & Activation T_Cell_Apoptosis Anergy & Apoptosis Tryptophan_depletion->T_Cell_Proliferation inhibits Kynurenine_accumulation->T_Cell_Apoptosis induces Linrodostat Linrodostat (this compound derivative) Linrodostat->IDO1 inhibits

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_enzymatic Enzymatic Assay start_cell Seed Cancer Cells (e.g., SKOV-3) induce Induce IDO1 with IFNγ start_cell->induce treat_cell Treat with Inhibitor induce->treat_cell collect_supernatant Collect Supernatant treat_cell->collect_supernatant measure_kyn Measure Kynurenine collect_supernatant->measure_kyn analyze_cell Calculate IC50 measure_kyn->analyze_cell start_enz Prepare Reaction Mix (Enzyme, Substrate, Cofactors) treat_enz Add Inhibitor start_enz->treat_enz incubate Incubate at 37°C treat_enz->incubate stop_reaction Stop Reaction (TCA) incubate->stop_reaction measure_kyn2 Measure Kynurenine stop_reaction->measure_kyn2 analyze_enz Calculate IC50 measure_kyn2->analyze_enz

Caption: Experimental workflow for evaluating IDO1 inhibitors.

References

Cross-Validation of Analytical Methods for 4-Bromo-6-fluoroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable analysis of pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-Bromo-6-fluoroquinoline, a key building block in the synthesis of various pharmaceutical agents. In the absence of extensive published methods specific to this compound, this document outlines cross-validation strategies by adapting established analytical techniques for analogous halogenated quinolines and aromatic compounds. The presented experimental data is hypothetical, based on typical performance characteristics of these methods, to serve as a practical guide for method development and validation.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated method yields consistent, reliable, and accurate results under varied conditions, such as in different laboratories, with different analysts, or on different instruments.[1] This is particularly crucial during method transfer between research and development, quality control, and manufacturing sites. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis for cross-validation studies.[2][3][4][5]

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. This section compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Data Summary

The following table summarizes hypothetical performance data for the proposed analytical methods.

ParameterHPLC-UVGC-MS
Retention Time (min) 4.28.5
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 ng/mL
Linearity (R²) >0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Method Comparison
  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust technique for the routine purity assessment and quantification of this compound. Its advantages include high precision, accuracy, and the ability to separate non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for the identification and quantification of volatile impurities and for trace-level analysis. The mass spectrometric detector provides structural information, aiding in the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of this compound. While not typically used for routine quantification, it is invaluable for characterizing the molecule and any potential isomers or degradation products.

Detailed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These methods would require optimization and full validation according to ICH guidelines.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C, hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon spectrum using a standard pulse program.

  • Data Processing: Process the spectra to obtain chemical shifts (ppm) and coupling constants (Hz).

Visualizations

Experimental Workflow for Method Cross-Validation

G Workflow for Inter-Laboratory Method Cross-Validation A Originating Lab: Method Development & Validation C Protocol Development: Define Acceptance Criteria A->C B Receiving Lab: Analyst Training & System Suitability B->C D Sample Analysis: Both labs analyze the same lot C->D E Data Comparison: Statistical Analysis of Results D->E F Cross-Validation Report: Document Findings E->F G Method Implementation at Receiving Lab F->G G Relationship of Analytical Techniques for this compound cluster_0 Quantitative Analysis cluster_1 Qualitative Analysis cluster_2 Method Validation & Cross-Validation HPLC HPLC (Purity & Assay) Validation ICH Q2(R1) Validation HPLC->Validation GCMS_quant GC-MS (Impurity Quantification) GCMS_quant->Validation NMR NMR (Structure Elucidation) GCMS_qual GC-MS (Impurity Identification) NMR->GCMS_qual Confirms Structure of Impurities CrossValidation Inter-Laboratory Comparison Validation->CrossValidation

References

A Comprehensive Guide to the Photophysical Characterization of 4-Bromo-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Template for Comparison

To facilitate a comparative analysis, all quantitative data should be organized into a structured format. The following table serves as a template for summarizing the key photophysical parameters of various 4-Bromo-6-fluoroquinoline derivatives.

Derivative (Substituent at R)Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Φ_fτ_f (ns)
Parent Compound (R = H)
Derivative 1 (e.g., R = OCH₃)
Derivative 2 (e.g., R = NO₂)
Derivative 3 (e.g., R = NH₂)
... (continue for all derivatives)

λ_abs : Wavelength of maximum absorption ε : Molar absorptivity at λ_abs λ_em : Wavelength of maximum fluorescence emission Stokes Shift : Difference between λ_em and λ_abs Φ_f : Fluorescence quantum yield τ_f : Fluorescence lifetime

Experimental Protocols

A rigorous and standardized set of experimental protocols is essential for generating high-quality, comparable data.

Sample Preparation
  • Purity: All this compound derivatives should be of the highest possible purity, confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

  • Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities. The choice of solvent can significantly impact photophysical properties, so a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) should be used.

  • Concentration: Prepare stock solutions of each derivative in the chosen solvents. For absorption measurements, concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range. For fluorescence measurements, solutions should be sufficiently dilute to avoid inner filter effects, with absorbance at the excitation wavelength generally kept below 0.1.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorptivity (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record the baseline spectrum of the pure solvent in a 1 cm path length quartz cuvette.

    • Measure the absorbance spectra of a series of dilutions of the sample solution.

    • Identify the wavelength of maximum absorbance (λ_abs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The molar absorptivity (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

This technique is used to determine the wavelengths of maximum fluorescence emission (λ_em).

  • Instrumentation: A spectrofluorometer equipped with a monochromatic excitation source and an emission detector. The instrument should provide corrected emission spectra to account for the wavelength-dependent efficiency of the detector.

  • Procedure:

    • Excite the sample at its λ_abs.

    • Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength.

    • The wavelength at which the emission intensity is highest is the λ_em.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.[1][2]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[1] Quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.546) is a common standard for the UV-blue region.[3]

  • Procedure:

    • Prepare a series of dilutions for both the standard and the sample in the same solvent (if possible).

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:[2] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.

Measurement of Fluorescence Lifetime (τ_f)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.[4][5]

  • Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector, and timing electronics.

  • Procedure:

    • Measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[4]

    • Measure the fluorescence decay of the sample. The time window should be set to be 5-6 times longer than the expected lifetime to capture the full decay.[4]

    • The collected data is a histogram of photon arrival times.

    • The fluorescence lifetime (τ_f) is determined by fitting the experimental decay curve with a multi-exponential decay model after deconvolution with the IRF.

Visualizations

The following diagrams illustrate the general workflow for the photophysical characterization of this compound derivatives and the key photophysical processes involved.

Experimental_Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis cluster_output 4. Output Synthesis Synthesis & Purification of Derivatives Stock Prepare Stock Solutions Synthesis->Stock Solvent Select Spectroscopic Grade Solvents Solvent->Stock Dilutions Create Series of Dilutions Stock->Dilutions Abs UV-Vis Absorption Spectroscopy Dilutions->Abs Fluo Fluorescence Emission Spectroscopy Dilutions->Fluo QY Quantum Yield Measurement Dilutions->QY Lifetime Lifetime Measurement (TCSPC) Dilutions->Lifetime Lambda_abs Determine λ_abs & ε Abs->Lambda_abs Lambda_em Determine λ_em & Stokes Shift Fluo->Lambda_em Calc_QY Calculate Φ_f QY->Calc_QY Calc_Lifetime Calculate τ_f Lifetime->Calc_Lifetime Table Compile Data Table Lambda_abs->Table Lambda_em->Table Calc_QY->Table Calc_Lifetime->Table Comparison Comparative Analysis & Structure-Property Relationships Table->Comparison Photophysical_Processes cluster_influence Influence of Substituents (R) S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν_abs) S1->S0 Fluorescence (hν_em) (Rate: k_f) S1->S0 Internal Conversion (IC) (Rate: k_ic) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Rate: k_isc) T1->S0 Phosphorescence (hν_p) (Rate: k_p) EDG Electron Donating Groups (EDG) EDG->S1 Often increase Φ_f (increase k_f) EWG Electron Withdrawing Groups (EWG) EWG->S1 Often decrease Φ_f (increase k_nr) HeavyAtom Heavy Atoms (e.g., Br) HeavyAtom->T1 Increase k_isc (decrease Φ_f)

References

Safety Operating Guide

Proper Disposal of 4-Bromo-6-fluoroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-6-fluoroquinoline (CAS No. 661463-17-8), a compound utilized in the synthesis of active pharmaceutical ingredients and dyes. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety Considerations

This compound is classified as an acute toxicant and a substance that can cause serious eye damage.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautionary statements:

  • P280: Wear protective gloves, protective clothing, and eye protection.[1]

  • P301 + P312 + P330: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

  • P305 + P310 + P351 + P338: If in eyes, immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

In the event of a spill, avoid dust formation and prevent the substance from entering drains.[3][4] Spilled material should be swept up, preferably with vacuum equipment, and collected in suitable, closed containers for disposal.[1][3]

II. Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for the safe handling and storage of the compound.

PropertyValue
CAS Number 661463-17-8
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol [5]
Appearance Off-white powder[5]
Melting Point 77-78 °C[1][5]
Storage Temperature 3-5 °C[1]
Solubility in Water Not known[1]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through incineration by a licensed and accredited disposal contractor.[1] Do not discharge this chemical into sewer systems or the environment.[3]

1. Unused or Waste Product:

  • Collect all waste this compound in a clearly labeled, sealed, and suitable container.
  • The material should be sent to a licensed chemical destruction plant.[3][4]
  • Alternatively, arrange for controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3][4]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), filter paper, and spill cleanup materials, must be treated as hazardous waste.
  • These materials should be collected in a designated, sealed container and disposed of via controlled incineration.[3]

3. Empty Containers:

  • Completely emptied packaging may be recycled.[1]
  • Alternatively, containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3][4]
  • If recycling is not an option, the packaging should be punctured to prevent reuse and disposed of in a sanitary landfill, or incinerated if composed of combustible materials.[3][4]

IV. Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and associated waste.

A Start: Identify Waste Stream (this compound) B Is the container empty? A->B C Is the material unused or waste product? B->C No D Triple-rinse container B->D Yes G Collect in a sealed, labeled container C->G Yes I Are there contaminated materials (e.g., PPE, spill cleanup)? C->I No E Recycle or Recondition D->E F Puncture and dispose in landfill or incinerate D->F K End of Process E->K F->K H Dispose via an accredited incineration facility G->H H->K J Collect in a designated, sealed container I->J Yes J->H

Caption: Disposal decision workflow for this compound.

It is the responsibility of the researcher and their institution to ensure that all local, state, and national legislation regarding chemical disposal are strictly followed.[1] When in doubt, consult with your institution's environmental health and safety (EHS) department.

References

Personal protective equipment for handling 4-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-6-fluoroquinoline (CAS No. 661463-17-8). Adherence to these procedures is critical for ensuring personnel safety and operational integrity in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage.[1][2]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][3][4][5] The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[4][6]Protects against splashes and airborne particles, preventing serious eye damage.
Hand Protection Chemically impermeable gloves (e.g., nitrile).[3][6][7]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6][7]
Body Protection Laboratory coat.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area.[6] If dust is generated, a respirator may be required.[3][8]Avoid inhalation of the substance.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the stability of the compound and prevent accidental exposure.

Handling:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1][6]

  • Use only in a well-ventilated area, preferably within a fume hood.[1][6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Avoid the formation of dust.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9]

  • Recommended storage temperature is between 2-8°C under an inert gas (nitrogen or argon).[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure TypeFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
In Case of Eye Contact Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][11]
In Case of Skin Contact Rinse skin with water. If skin irritation occurs, get medical advice.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[1][6][9]

Spill Response: For minor spills, sweep up the solid substance, avoiding dust generation, and place it in a suitable container for disposal.[1][6] Ensure adequate ventilation.[1][6] For major spills, evacuate the area and follow institutional emergency protocols.[11]

Disposal Plan

Disposal of this compound and its containers must be conducted in accordance with local, state, and national legislation.[1]

  • Chemical Disposal: The substance should be disposed of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][9] Do not discharge into sewer systems.[6][9]

  • Contaminated Packaging: Empty containers should be completely recycled.[1] Alternatively, they can be triple-rinsed and offered for recycling or reconditioning.[6][9]

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh the Compound prep_setup->handling_weigh handling_use Use in Experiment handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon emergency_spill Spill Occurs handling_use->emergency_spill emergency_exposure Exposure Occurs handling_use->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for Handling this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-6-fluoroquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.